molecular formula C10H10OS B3022835 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- CAS No. 826-86-8

4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-

Cat. No.: B3022835
CAS No.: 826-86-8
M. Wt: 178.25 g/mol
InChI Key: YSYYFHVHCXBCCS-UHFFFAOYSA-N
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Description

4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-2,3-dihydrothiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYYFHVHCXBCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342941
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
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Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

826-86-8
Record name 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=826-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-dihydro-2-methyl-4H-1-benzothiopyran-4-one (2-Methyl-Thiochroman-4-one)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Chemical Landscape of 2-Methyl-Thiochroman-4-one

This technical guide provides a comprehensive overview of 2,3-dihydro-2-methyl-4H-1-benzothiopyran-4-one, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this precise structure is not readily found in major chemical databases, it is commonly referred to as 2-methyl-thiochroman-4-one. This guide will synthesize information from closely related and well-documented analogs, such as its unsaturated counterpart, 2-methyl-4H-thiochromen-4-one (CAS: 771-40-4)[1], and its positional isomer, 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one (CAS: 6948-34-1)[2][3], to provide a robust and insightful resource. The principles of synthesis, characterization, and potential biological applications are largely translatable across these closely related thiochromanone scaffolds.

Section 1: Core Molecular Attributes and Physicochemical Properties

The foundational step in understanding the utility of a compound is a thorough characterization of its molecular and physical properties.

Molecular Structure and Identification
  • IUPAC Name: 2-methyl-2,3-dihydro-1-benzothiopyran-4-one

  • Common Name: 2-methyl-thiochroman-4-one

  • Molecular Formula: C₁₀H₁₀OS

  • Molecular Weight: 178.25 g/mol

  • Core Structure: A bicyclic system featuring a benzene ring fused to a thiopyran-4-one ring, with a methyl group at the 2-position of the dihydrothiopyranone ring.

Physicochemical Data (Predicted and from Analogs)

The following table summarizes key physicochemical properties, drawing from data on closely related thiochromanone structures. These values are crucial for predicting solubility, membrane permeability, and metabolic stability.

PropertyValueSource/Analog
CAS Number Not definitively assigned-
Boiling Point ~276.7°C at 760 mmHg[1] (for 2-methyl-4H-thiochromen-4-one)
Density ~1.227 g/cm³[1] (for 2-methyl-4H-thiochromen-4-one)
Melting Point 70-72 °C[2] (for 6-methylthiochroman-4-one)
InChI InChI=1S/C10H10OS/c1-7-5-9(11)8-3-2-4-6-10(8)12-7/h2-4,6-7H,5H2,1H3(Generated)
SMILES CC1CC(=O)c2ccccc2S1(Generated)

Section 2: Synthesis and Derivatization Strategies

The synthesis of the thiochroman-4-one scaffold is a well-established area of organic chemistry, with several reliable methods available. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns.

Established Synthetic Protocols

A common and effective method for the synthesis of thiochroman-4-ones involves the intramolecular Friedel-Crafts acylation of 3-(phenylthio)propanoic acids. This versatile method allows for the introduction of various substituents on the aromatic ring.

Protocol: Synthesis of a Substituted Thiochroman-4-one

  • Thiophenol Substitution: React the desired substituted thiophenol with a β-propiolactone or a 3-halopropanoic acid to yield the corresponding 3-(phenylthio)propanoic acid.

  • Intramolecular Cyclization: Treat the 3-(phenylthio)propanoic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, to induce an intramolecular Friedel-Crafts acylation, resulting in the formation of the thiochroman-4-one ring system.

Causality in Experimental Design: The use of a strong acid catalyst in the cyclization step is crucial for activating the carboxylic acid and promoting the electrophilic attack on the aromatic ring. The choice between PPA and methanesulfonic acid can influence reaction times and yields, with PPA often being favored for its efficacy in driving the reaction to completion.

Derivatization for Structure-Activity Relationship (SAR) Studies

The thiochroman-4-one core is a versatile scaffold for chemical modification to explore structure-activity relationships. Key positions for derivatization include:

  • The Aromatic Ring: Introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties and lipophilicity of the molecule.

  • The 2- and 3-Positions: Functionalization at these positions can introduce new pharmacophoric features and alter the stereochemistry of the molecule.

Section 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is paramount to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is essential for a comprehensive analysis.

Spectroscopic and Chromatographic Techniques
TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the aromatic protons, the diastereotopic protons at the 3-position, the methine proton at the 2-position, and the methyl group.Structural elucidation and confirmation.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the thiopyranone ring.Confirmation of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns can provide further structural information.Determination of molecular weight and formula.
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl (C=O) stretching vibration.Identification of key functional groups.
High-Performance Liquid Chromatography (HPLC) A single, sharp peak under optimized conditions.Purity assessment and quantification.
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the analytical characterization of a newly synthesized batch of 2-methyl-thiochroman-4-one.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_final Final Product synthesis Synthesized Compound purification Column Chromatography synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight Verification ir IR Spectroscopy purification->ir Functional Group ID hplc HPLC purification->hplc Purity Assessment final_product Characterized Compound (>95% Purity) hplc->final_product

Caption: Workflow for Synthesis and Characterization.

Section 4: Biological Significance and Therapeutic Potential

The thiochromanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The replacement of the oxygen atom in the analogous chromanone structure with a sulfur atom can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced or novel biological activities.

Established Biological Activities of Thiochromanones

Derivatives of the thiochromanone core have been reported to exhibit a broad spectrum of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: The sulfur-containing heterocycle is a key feature in many antimicrobial agents.

  • Anticancer Properties: Thioflavonoids, which are closely related to thiochromanones, have shown promise as anticancer agents.

  • Neuroprotective Effects: Certain thioflavones have demonstrated the potential to inhibit nitric oxide production, suggesting a role in neuroprotection.

Potential Signaling Pathways and Molecular Targets

While the specific targets of 2-methyl-thiochroman-4-one are yet to be fully elucidated, based on the activities of related compounds, several potential signaling pathways and molecular targets can be hypothesized.

G cluster_pathways Potential Cellular Effects cluster_outcomes Therapeutic Potential Compound 2-Methyl- Thiochroman-4-one Apoptosis Induction of Apoptosis Compound->Apoptosis Inflammation Modulation of Inflammatory Pathways Compound->Inflammation OxidativeStress Reduction of Oxidative Stress Compound->OxidativeStress Anticancer Anticancer Apoptosis->Anticancer AntiInflammatory Anti-inflammatory Inflammation->AntiInflammatory Neuroprotection Neuroprotection OxidativeStress->Neuroprotection

Caption: Hypothesized Biological Activities.

Section 5: Future Directions and Research Opportunities

The therapeutic potential of 2-methyl-thiochroman-4-one and its derivatives remains a fertile ground for further investigation. Key areas for future research include:

  • Elucidation of the Mechanism of Action: Identifying the specific molecular targets and signaling pathways modulated by this compound is crucial for its development as a therapeutic agent.

  • Comprehensive SAR Studies: A systematic exploration of the chemical space around the thiochroman-4-one scaffold will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro results must be translated into in vivo models to assess the compound's therapeutic efficacy and safety profile.

References

  • 2-Methylchroman-4-one | C10H10O2 | CID 380147 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2,3-Dihydro-6-methyl-4H-1-benzothiopyran-4-one - CAS Common Chemistry. (n.d.). Retrieved February 24, 2026, from [Link]

  • 2,3-dihydro-6-methyl-4H-1-benzothiopyran-4-one | C10H10OS | CID 81380 - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

  • Thiochroman-4-one, 2-methyl-, 1,1-dioxide - PubChem. (n.d.). Retrieved February 24, 2026, from [Link]

Sources

Biological Activity of 2-Substituted Thiochroman-4-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiochroman-4-one scaffold (dihydro-1-benzothiopyran-4-one) represents a privileged structure in medicinal chemistry, distinct from its oxygenated counterpart, chroman-4-one, due to the unique electronic and lipophilic properties of the sulfur atom. This guide focuses specifically on 2-substituted thiochroman-4-ones , a subclass where the C2 position serves as a critical vector for modulating steric bulk, chirality, and target affinity.

Recent research has validated these derivatives as potent N-myristoyltransferase (NMT) inhibitors (antifungal), cytotoxic agents (anticancer), and bactericides . This document synthesizes the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols necessary for the development of these compounds.

Chemical Architecture & Structural Diversity[1]

The core structure consists of a benzene ring fused to a thiopyran-4-one ring. The C2 position is particularly significant for two reasons:

  • Chirality: Substitution at C2 creates a chiral center, allowing for the exploration of enantioselective interactions with biological targets like enzymes and receptors.

  • Lipophilicity: The sulfur atom increases lipophilicity compared to oxygen, enhancing membrane permeability. Substituents at C2 can further fine-tune this property (logP), affecting bioavailability.

Synthesis of the Core Scaffold

To access 2-substituted derivatives, researchers typically employ conjugate addition to thiochromones or intramolecular Friedel-Crafts acylation .

Key Synthetic Pathway (Conjugate Addition):



Therapeutic Applications

Antifungal Activity: N-Myristoyltransferase (NMT) Inhibition

The most authoritative data supports the use of 2-substituted thiochroman-4-ones as antifungal agents targeting N-myristoyltransferase (NMT) . NMT is an essential enzyme in fungi (e.g., Candida albicans, Cryptococcus neoformans) responsible for the co-translational attachment of myristate to the N-terminal glycine of proteins.

  • Lead Compounds: 2-aryl and 2-(indole-3-yl) derivatives.

  • Potency: Selected derivatives (e.g., Compound 7b cited in literature) exhibit Minimum Inhibitory Concentrations (MIC) ranging from 0.5 to 16 µg/mL , comparable to Fluconazole.[1][2]

  • Mechanism: The 2-substituent occupies the hydrophobic pocket of the NMT substrate binding site, while the carbonyl at C4 interacts via hydrogen bonding.

Anticancer Activity: Cytotoxicity & Apoptosis

Derivatives featuring 2-aryl substitutions have demonstrated cytotoxicity against human tumor cell lines (A549, MCF-7) in NCI screens.

  • Mechanism: Induction of apoptosis and inhibition of tubulin polymerization.

  • Selectivity: The presence of a vinyl sulfone moiety or specific 2-aryl patterns enhances selectivity indices (SI > 100) against cancer cells versus normal fibroblasts.

Antibacterial Activity

Recent studies highlight activity against plant pathogens (Xanthomonas oryzae) and human pathogens (S. aureus).

  • Key Modification: Incorporation of carboxamide or 1,3,4-thiadiazole moieties at the C2 position significantly lowers EC50 values (down to 17 µg/mL).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of thiochroman-4-ones is tightly governed by substitution patterns. The diagram below visualizes the critical SAR rules derived from antifungal and anticancer datasets.

SAR_Map Core Thiochroman-4-one Core Scaffold C2_Pos C2 Position (Critical Vector) Core->C2_Pos C6_Pos C6 Position (Electronic Tuning) Core->C6_Pos Sulfur Sulfur Atom (Oxidation State) Core->Sulfur Effect_C2 Bulky Aryl/Heteroaryl: Increases NMT Affinity Alkyl Groups: Modulates Lipophilicity C2_Pos->Effect_C2 Direct Interaction Effect_C6 Electron-Withdrawing (Cl, F): Enhances Antifungal Potency Electron-Donating (Me): Reduces Potency C6_Pos->Effect_C6 Electronic Effect Effect_S Oxidation to Sulfone/Sulfoxide: Decreases Antibacterial Activity Increases Leishmanial Activity Sulfur->Effect_S Metabolic Stability

Figure 1: SAR Map detailing the impact of structural modifications on biological activity.

Mechanism of Action: NMT Inhibition Pathway

Understanding the molecular target is essential for lead optimization. The following workflow illustrates how 2-substituted thiochroman-4-ones disrupt fungal viability via NMT inhibition.

MOA_Flow Compound 2-Substituted Thiochroman-4-one Entry Cellular Entry (Lipophilic Diffusion) Compound->Entry Target Binds N-Myristoyltransferase (NMT) Active Site Entry->Target Block Blocks Myristoylation of N-terminal Glycine Target->Block Competitive Inhibition Fail Protein Membrane Targeting Fails (e.g., Arf proteins) Block->Fail Death Fungal Cell Death (Apoptosis/Growth Arrest) Fail->Death

Figure 2: Mechanism of Action for Antifungal Activity via NMT Inhibition.

Experimental Protocols

Protocol A: Synthesis of 2-Arylthiochroman-4-ones (Self-Validating)

Rationale: This protocol uses a one-pot reaction of 3-(arylthio)propanoic acids, ensuring high atom economy and minimizing purification steps.[3]

Reagents:

  • 3-(Arylthio)propanoic acid derivative (1.0 eq)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid (MSA)

  • Ice water

  • Ethyl acetate (EtOAc)

Step-by-Step Methodology:

  • Cyclization: Place 3-(arylthio)propanoic acid (5 mmol) in a round-bottom flask. Add PPA (10 g) and heat to 80–100°C for 3–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1). Disappearance of the acid spot indicates completion.

  • Quenching: Pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A precipitate should form.[4]

  • Extraction: If no solid forms, extract with EtOAc (3 x 20 mL). Wash organic layer with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

  • Characterization: Verify structure using ¹H NMR. Look for the characteristic multiplets of the thiochroman ring protons at δ 2.8–3.2 ppm .

Protocol B: Antifungal Susceptibility Assay (Broth Microdilution)

Rationale: Based on CLSI M27-A3 standards, modified for lipophilic compounds.

Materials:

  • RPMI 1640 medium (buffered with MOPS to pH 7.0).

  • 96-well microtiter plates.

  • Candida albicans (ATCC 90028).

  • Positive Control: Fluconazole.[5]

Workflow:

  • Stock Preparation: Dissolve the test compound in 100% DMSO to a concentration of 1600 µg/mL.

    • Note: Ensure clear solution; sonicate if necessary.

  • Dilution: Dilute stock 1:100 in RPMI 1640 to get 16 µg/mL (final DMSO < 1%). Perform serial 2-fold dilutions across the plate (Range: 16 – 0.03 µg/mL).

  • Inoculation: Add 100 µL of fungal inoculum (

    
     to 
    
    
    
    cells/mL) to each well.
  • Incubation: Incubate at 35°C for 24–48 hours .

  • Readout: Determine MIC visually as the lowest concentration showing 100% inhibition of growth compared to the growth control (drug-free well).

Quantitative Data Summary

Compound ClassTarget OrganismActivity MetricKey Substituent (C2)Reference
Thiochroman-4-one C. albicansMIC: 0.5 µg/mLIndole-3-yl[1, 3]
Thiochroman-4-one X. oryzae (Bacteria)EC50: 17 µg/mL1,3,4-Oxadiazole[4]
Thiochroman-4-one L. panamensisEC50: 3.24 µMVinyl Sulfone[5]
Spiro-Thiochromanone S. aureusMIC: 32 µg/mLSpiro-pyrrolidine[3]

References

  • Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. Source: PubMed / NIH URL:[Link] (Search Term: Thiochroman-4-one antifungal)

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Source: RSC Medicinal Chemistry URL:[6][7][Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Source: Journal of Medicinal Chemistry URL:[Link]

  • Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link][5][8]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Source: PubMed Central (PMC) URL:[Link]

Sources

The Medicinal Chemistry of Benzothiopyran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiopyran scaffold, a heterocyclic system featuring a benzene ring fused to a thiopyran ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique conformational features and ability to engage in diverse molecular interactions have led to the development of a wide array of derivatives with significant therapeutic potential. This in-depth guide provides a comprehensive overview of the medicinal chemistry applications of benzothiopyran derivatives, intended for researchers, scientists, and drug development professionals. We will explore the key structural features, synthetic strategies, and diverse pharmacological activities of this versatile scaffold, with a focus on its applications in oncology, inflammation, infectious diseases, and central nervous system disorders. Through a detailed analysis of structure-activity relationships (SAR), mechanistic insights, and illustrative case studies, this guide aims to equip the reader with the foundational knowledge and field-proven insights necessary to leverage the benzothiopyran core in modern drug discovery programs.

The Benzothiopyran Scaffold: A Privileged Structure in Drug Discovery

The benzothiopyran ring system, consisting of a benzene ring fused to a sulfur-containing six-membered heterocycle, represents a cornerstone in the design of novel therapeutic agents.[1] Its prevalence in biologically active compounds stems from a combination of desirable physicochemical properties. The partial rigidity of the bicyclic system reduces the entropic penalty upon binding to a biological target, while the sulfur atom, with its available lone pairs and potential for oxidation, offers unique opportunities for hydrogen bonding, metal coordination, and metabolic modulation.

The versatility of the benzothiopyran scaffold is further enhanced by the numerous points for chemical modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize potency, selectivity, and pharmacokinetic profiles. This inherent "drug-likeness" has made it a focal point for the synthesis of compound libraries aimed at a broad range of biological targets.[1]

Synthetic Strategies for Benzothiopyran Derivatives

Access to a diverse range of benzothiopyran derivatives is crucial for comprehensive structure-activity relationship (SAR) studies. Several synthetic methodologies have been developed to construct the core scaffold and introduce various substituents. A common and versatile approach involves the cyclization of β-arylthiopropanoic acids, often facilitated by microwave irradiation to afford thiochroman-4-ones in high yields.[1] These thiochroman-4-ones serve as key intermediates for further elaboration into a variety of bioactive molecules.[1]

Another prominent strategy involves the reaction of thiophenols with allylic alcohols, catalyzed by triflic acid under metal-free conditions, to generate multisubstituted benzothiopyran derivatives.[1] For the synthesis of 2-aminobenzothiopyranones, a practical method that avoids the need for an adjacent electron-withdrawing group or an additional base has been developed, enabling scale-up for medicinal chemistry research.[2]

G cluster_0 Synthesis of Thiochroman-4-ones Aryl thiol Aryl thiol β-arylthiopropanoic acid β-arylthiopropanoic acid Aryl thiol->β-arylthiopropanoic acid Base-catalyzed addition β-chloropropanoic acid β-chloropropanoic acid β-chloropropanoic acid->β-arylthiopropanoic acid Thiochroman-4-one Thiochroman-4-one β-arylthiopropanoic acid->Thiochroman-4-one Microwave-assisted cyclization

Caption: General workflow for the synthesis of thiochroman-4-ones.

Therapeutic Applications of Benzothiopyran Derivatives

The broad spectrum of biological activities exhibited by benzothiopyran derivatives underscores their importance in medicinal chemistry. The following sections will delve into their applications in key therapeutic areas.

Anticancer Agents

The benzothiopyran scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action.

Mechanism of Action: Benzothiopyran derivatives have been shown to exert their anticancer effects through multiple pathways. One notable mechanism involves the inhibition of key enzymes in cancer cell metabolism and survival, such as glutathione reductase (GSHR) and thioredoxin reductase (TrxR).[3] For instance, the novel benzopyran derivative SIMR1281 strongly inhibits GSHR, leading to increased oxidative stress, DNA damage, and ultimately apoptosis.[3] This compound also modulates mitochondrial function and inactivates the Ras/ERK and PI3K/Akt survival pathways.[3] Other benzothiopyran derivatives function as microtubule-targeting agents, disrupting the cellular microtubule network, which is crucial for cell division, leading to mitotic arrest and apoptosis.[4] Additionally, some derivatives have been designed to target specific proteins involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR).[5]

Structure-Activity Relationships (SAR): SAR studies have revealed that the substitution pattern on the benzothiopyran ring system is critical for anticancer activity. For acrylonitrile analogs resembling combretastatin, the presence of a trimethoxyphenyl ring system connected to the benzothiophene core is a key structural feature for potent cytotoxicity.[4] In a series of bis-oxidized thiopyran derivatives, specific substitutions led to compound S-16, which demonstrated significant inhibition of non-small cell lung cancer (NSCLC) cells.[5]

Compound Modifications Activity (IC50) Cancer Cell Line(s) Reference
SIMR1281 Novel benzopyran derivative0.66 - 5.5 µMMCF7, A549, HCT116, U937, Jurkat[3]
Compound 5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile10.0 - 90.9 nMNCI-60 panel[4]
Compound S-16 Bis-oxidized thiopyran derivative0.62 - 4 µMA549, H1975, MCF-7[5]

Experimental Protocol: Synthesis of 2-Ethylthio-4H-thiochromen-4-one

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive benzothiopyran derivatives.[2]

  • Preparation of 2'-chloroacetophenone: This starting material is commercially available or can be synthesized according to literature procedures.

  • Reaction with Carbon Disulfide: In a suitable reaction vessel, dissolve 2'-chloroacetophenone in an appropriate solvent. Add sodium hydride portion-wise at a controlled temperature. Then, add carbon disulfide dropwise and stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Alkylation with Iodoethane: To the reaction mixture from the previous step, add iodoethane and continue stirring. The progress of the alkylation can be monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent. Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-ethylthio-4H-thiochromen-4-one.

Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Benzothiopyran derivatives have shown promise as potent antimicrobial agents.

Mechanism of Action: The precise mechanisms of antimicrobial action for many benzothiopyran derivatives are still under investigation. However, some have been found to inhibit essential bacterial enzymes. For example, certain benzothiopyranones have been designed as inhibitors of DprE1, an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis.[6]

Antibacterial and Antifungal Activity: Several studies have demonstrated the broad-spectrum antimicrobial activity of benzothiopyran and related benzothiophene derivatives.[7][8] They have shown activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as various fungal species.[7][8] Notably, compound 6b , a benzothiopyranone derivative, exhibited potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis with MIC values <0.016 μg/mL.[6]

Compound Class Target Organisms Activity Reference
Benzothiophene substituted coumarinsS. aureus, E. coli, S. paratyphi-A, B. subtilisModerate to good[7]
Benzothiopyranones (e.g., 6b)Mycobacterium tuberculosis (drug-susceptible & resistant)MICs <0.016 μg/mL[6]
Benzothiophene derivativesS. aureus, M. luteus, E. faecalis, E. coli, P. aeruginosa, C. albicans, C. tropicalisPromising antimicrobial activity[8]
Anti-inflammatory Agents

Chronic inflammation is a hallmark of many diseases, and benzothiopyran derivatives have been explored as potential anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory effects of benzothiopyran derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[9][10] By inhibiting these enzymes, they reduce the production of prostaglandins, which are key mediators of inflammation and pain.[11] Some derivatives may also exert their effects by suppressing the production of pro-inflammatory cytokines.[9]

Structure-Activity Relationships (SAR): For 1,2-benzothiazine 1,1-dioxide derivatives, modifications to the amide side chain and the substituent at the 2-position of the scaffold have been shown to significantly influence anti-inflammatory activity.[9] For instance, replacing the pyridine ring of piroxicam with a substituted thiohydantoin ring has yielded compounds with potent anti-inflammatory effects.[9]

Central Nervous System (CNS) Agents

The benzopyran scaffold is also being investigated for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[12][13]

Mechanism of Action: Oxidative stress is a key contributor to the pathophysiology of neurodegenerative diseases.[12][13] The antioxidant properties of some benzopyran derivatives make them attractive candidates for neuroprotection.[12] They can help to mitigate the damaging effects of reactive oxygen species in the brain.[13] In the context of Alzheimer's disease, some benzothiazole derivatives have been designed as multi-target-directed ligands, simultaneously inhibiting acetylcholinesterase (AChE) and acting as histamine H3 receptor (H3R) antagonists to improve cognitive function.[14]

G cluster_1 Multi-target approach for Alzheimer's Disease Benzothiazole Derivative Benzothiazole Derivative AChE Inhibition AChE Inhibition Benzothiazole Derivative->AChE Inhibition H3R Antagonism H3R Antagonism Benzothiazole Derivative->H3R Antagonism Increased Acetylcholine Increased Acetylcholine AChE Inhibition->Increased Acetylcholine Modulation of Neurotransmitters Modulation of Neurotransmitters H3R Antagonism->Modulation of Neurotransmitters Cognitive Enhancement Cognitive Enhancement Increased Acetylcholine->Cognitive Enhancement Modulation of Neurotransmitters->Cognitive Enhancement

Caption: A multi-target strategy for Alzheimer's disease using benzothiazole derivatives.

Other Therapeutic Areas

The therapeutic potential of benzothiopyran derivatives extends beyond the areas mentioned above. They have also been investigated for their effects on bone formation, with some 2-benzothiopyran-1-carboxamide and 3-benzothiepin-2-carboxamide derivatives showing promise for the treatment of osteoporosis.[15][16] Additionally, certain derivatives have demonstrated antileishmanial and antimalarial activities.[17][18]

Future Perspectives and Challenges

The benzothiopyran scaffold continues to be a highly attractive starting point for the design of novel therapeutic agents. Future research will likely focus on several key areas:

  • Target Selectivity: A major challenge in drug development is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. The development of more sophisticated screening assays and computational modeling techniques will be crucial in designing benzothiopyran derivatives with improved selectivity profiles.

  • Novel Mechanisms of Action: Exploring new biological targets and pathways will open up new avenues for the therapeutic application of benzothiopyran derivatives. This will require a deeper understanding of disease biology and the identification of novel molecular targets.

  • Optimized Pharmacokinetic Properties: While many benzothiopyran derivatives exhibit potent in vitro activity, their translation into effective in vivo drug candidates often requires optimization of their absorption, distribution, metabolism, and excretion (ADME) properties. Prodrug strategies and the incorporation of pharmacokinetic-modulating moieties will be important areas of focus.

  • Combination Therapies: The use of benzothiopyran derivatives in combination with other therapeutic agents could offer synergistic effects and overcome drug resistance. Investigating rational drug combinations will be a key area of future research, particularly in oncology.

References

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A Comprehensive Technical Guide to 2-Methyl-2,3-dihydro-4H-1-benzothiopyran-4-one: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiochroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous molecules with significant biological activity. As a sulfur-containing analogue of the widely recognized chromanone structure, it has garnered substantial interest in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of a key derivative, 2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one, also known as 2-methyl-thiochroman-4-one. We will detail its physicochemical properties, outline robust synthetic strategies, describe modern analytical techniques for its characterization, and survey its applications as both a versatile synthetic intermediate and a precursor for potent bioactive agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important molecular entity.

Nomenclature and Physicochemical Properties

The systematic IUPAC name for the target compound is 2-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one . However, in scientific literature and chemical catalogs, it is more commonly referred to by its semi-systematic name, 2-methyl-thiochroman-4-one . Understanding these synonyms is crucial for effective literature searching and material procurement.

The core structure is based on thiochroman-4-one, a benzannulated (fused ring) thiopyran-4-one system.[1][2] The "2,3-dihydro" designation indicates the saturation of the bond between positions 2 and 3, distinguishing it from its unsaturated counterpart, 2-methyl-4H-thiochromen-4-one (2-methyl-thiochromone).

Table 1: Physicochemical Properties of 2-Methyl-thiochroman-4-one

PropertyValueSource
Molecular Formula C₁₀H₁₀OSInferred
Molecular Weight 178.25 g/mol [3]
Appearance Typically a solid or oilInferred from related compounds[4]
Core Functional Groups Ketone, Thioether, Aromatic Ring
Parent CAS Number 3528-17-4 (for Thiochroman-4-one)[1][5]

Synthesis Strategies

The synthesis of 2-alkylthiochroman-4-ones is a well-explored area, with several reliable methods available to researchers. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. Two predominant and effective approaches are detailed below.

Method A: Conjugate Addition to Thiochromones

A highly efficient and modern approach for installing the 2-methyl group is through the 1,4-conjugate addition (Michael addition) of an organometallic reagent to the corresponding α,β-unsaturated ketone, 2-methyl-4H-thiochromen-4-one is not the starting material, but rather thiochromone itself is used.[4] Lithium dialkylcuprates (Gilman reagents) are particularly effective for this transformation, as they favor 1,4-addition over direct 1,2-addition to the carbonyl group.

The causality for using a cuprate lies in its "soft" nucleophilic character, which preferentially attacks the "soft" electrophilic β-carbon of the enone system. This method provides a direct and often high-yielding route to the desired 2-substituted product.[4]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product Thiochromone Thiochromone Addition 1,4-Conjugate Addition in THF, -78 °C Thiochromone->Addition MeLi Methyllithium (2 equiv.) Cuprate Formation of Lithium Dimethylcuprate (Me₂CuLi) MeLi->Cuprate CuI Copper(I) Iodide (1 equiv.) CuI->Cuprate Cuprate->Addition Nucleophilic Attack Quench Aqueous Workup (e.g., NH₄Cl) Addition->Quench Enolate Intermediate Product 2-Methyl-thiochroman-4-one Quench->Product

Fig. 1: Workflow for Synthesis via Conjugate Addition.
Method B: Intramolecular Friedel-Crafts Acylation
  • Thiol Addition: Thiophenol is reacted with crotonic acid (or its ester equivalent) via a Michael addition to form 3-(phenylthio)butanoic acid.

  • Cyclization: The resulting acid is treated with a strong dehydrating agent, such as polyphosphoric acid (PPA) or methanesulfonic acid, which promotes an intramolecular Friedel-Crafts acylation to form the six-membered ring and yield the final product.[6] The strong acid protonates the carboxylic acid, which then acylates the electron-rich aromatic ring.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product Thiophenol Thiophenol MichaelAdd Michael Addition Thiophenol->MichaelAdd CrotonicAcid Crotonic Acid CrotonicAcid->MichaelAdd Intermediate 3-(Phenylthio)butanoic Acid MichaelAdd->Intermediate Cyclization Intramolecular Friedel-Crafts Acylation (e.g., PPA, heat) Intermediate->Cyclization Product 2-Methyl-thiochroman-4-one Cyclization->Product

Fig. 2: Workflow for Synthesis via Friedel-Crafts Acylation.
Detailed Experimental Protocol (Method A)

This protocol is a representative example based on established procedures for conjugate additions to thiochromones.[4]

Objective: To synthesize 2-methyl-thiochroman-4-one from thiochromone.

Materials:

  • Thiochromone (1.0 equiv)

  • Copper(I) Iodide (CuI, 1.0 equiv)

  • Methyllithium (MeLi, solution in Et₂O, 2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add CuI (1.0 equiv) and suspend it in anhydrous THF.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the methyllithium solution (2.0 equiv) dropwise via syringe. Stir the mixture at this temperature for 30 minutes to allow for the formation of lithium dimethylcuprate. The solution will typically change color.

  • In a separate flask, dissolve thiochromone (1.0 equiv) in anhydrous THF.

  • Transfer the thiochromone solution to the cuprate suspension at -78 °C via cannula.

  • Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-methyl-thiochroman-4-one as a pure compound. Characterize via NMR and MS to confirm structure and purity.

Analytical Characterization

Confirming the identity and purity of the synthesized 2-methyl-thiochroman-4-one is paramount. A combination of spectroscopic techniques provides a definitive structural proof.

Table 2: Expected Spectroscopic Data for 2-Methyl-thiochroman-4-one

TechniqueExpected Features
¹H NMR ~8.1-7.2 ppm: Multiplets corresponding to the 4 aromatic protons. The proton ortho to the carbonyl (H-5) will be the most downfield.[6]~4.5-4.7 ppm: A multiplet for the methine proton at C2 (H-2).~3.3-3.0 ppm: A multiplet (often a complex ABX system with H-2) for the two diastereotopic methylene protons at C3 (H-3).[6]~1.4-1.5 ppm: A doublet for the 3 protons of the methyl group at C2, coupled to H-2.[7]
¹³C NMR ~194 ppm: Carbonyl carbon (C4).[6]~142-125 ppm: Signals for the 6 aromatic carbons.~46 ppm: Methylene carbon (C3).[6]~45 ppm: Methine carbon (C2).~21 ppm: Methyl carbon.
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight.[3]Key Fragments: Expect fragmentation patterns consistent with the thiochromanone structure, such as loss of the methyl group or cleavage of the heterocyclic ring.[8]
IR Spectroscopy ~1675-1685 cm⁻¹: A strong absorption band corresponding to the C=O stretch of the aryl ketone.[6][9]

Chemical Reactivity and Derivatization

2-Methyl-thiochroman-4-one is a valuable synthetic building block due to its multiple reactive sites, which allow for a wide range of structural modifications. These modifications are key to developing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

G cluster_mol mol C3 C3 Methylene: Condensation Reactions (e.g., with aldehydes) C3->mol CO C4 Carbonyl: - Reduction (to alcohol) - Oxime Formation CO->mol S Sulfur Atom: Oxidation to Sulfoxide (S=O) or Sulfone (SO₂) S->mol Aromatic Aromatic Ring: Electrophilic Substitution (e.g., Halogenation) Aromatic->mol

Sources

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 2-Substituted Thiochromanones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiochromanones and the Drive for Synthetic Efficiency

Thiochromanones, particularly those substituted at the 2-position, represent a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4] These sulfur-containing heterocycles are analogues of the well-known chromanones and flavanones, and exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5] The inherent structural features of the thiochromanone core, combined with the diverse functionalities that can be introduced at the C2 position, make them attractive targets for drug discovery and development.[5]

Traditional multi-step syntheses of these complex molecules often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot synthesis protocols have emerged as a powerful and elegant solution to these challenges, offering increased efficiency, reduced costs, and a more environmentally benign approach to chemical synthesis.[1][2][3][6][7] This application note provides detailed protocols and mechanistic insights into several field-proven, one-pot methodologies for the synthesis of 2-substituted thiochromanones, designed for researchers and professionals in organic synthesis and drug development.

Methodology 1: Rhodium-Catalyzed Two-Component Assembly via Alkyne Hydroacylation/Thio-Conjugate Addition

This powerful one-pot strategy enables the synthesis of a variety of thiochroman-4-ones from readily available β-tert-butylthio-substituted aldehydes and alkynes.[8] The reaction proceeds through a tandem sequence of rhodium-catalyzed alkyne hydroacylation followed by an intramolecular thio-conjugate addition.

Causality of Experimental Choices & Mechanistic Insight

The choice of a rhodium catalyst is critical for the initial hydroacylation step, which forms a key β'-thio-substituted-enone intermediate. This intermediate is not isolated but is poised to undergo a rapid intramolecular S-conjugate addition, driven by the proximity of the thiol group, to form the six-membered thiochromanone ring. The tert-butylthio group serves as an effective protecting group that is cleaved in situ.

Workflow for Rh-Catalyzed Synthesis of 2-Substituted Thiochromanones

cluster_start Starting Materials cluster_reaction One-Pot Reaction Vessel A β-tert-butylthio-substituted aldehyde C Rh(nbd)2BF4 / Ligand Toluene, Heat A->C B Alkyne B->C D In situ generated β'-thio-substituted-enone C->D Hydroacylation E Intramolecular Thio-Conjugate Addition D->E F 2-Substituted Thiochroman-4-one E->F Cyclization

Caption: Rhodium-catalyzed one-pot synthesis workflow.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the rhodium catalyst (e.g., Rh(nbd)₂BF₄, 2-5 mol%) and a suitable phosphine ligand.

  • Reagent Addition: Add anhydrous toluene (or another suitable solvent) followed by the β-tert-butylthio-substituted aldehyde (1.0 equiv) and the alkyne (1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (e.g., 80-110 °C) and stir for the required time (typically 6-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 2-substituted thiochroman-4-one.

Data Summary: Substrate Scope and Yields
EntryAldehyde SubstituentAlkyne SubstituentProductYield (%)
1PhenylPhenyl2-Phenylthiochroman-4-oneGood
2AlkylPhenyl2-Phenyl-x-alkylthiochroman-4-oneGood
3PhenylAlkyl2-Alkylthiochroman-4-oneModerate to Good
4AlkenylPhenyl2-Phenyl-x-alkenylthiochroman-4-oneModerate

Note: Yields are generalized from literature and may vary based on specific substrates and reaction conditions.[8]

Methodology 2: Copper-Catalyzed Domino Synthesis from 2'-Halochalcones

This efficient domino process allows for the synthesis of 2-arylthiochromanones (thioflavanones) from readily accessible 2'-halochalcones.[9][10] A key feature of this methodology is the use of a xanthate as an odorless and stable sulfur source, which incorporates sulfur in situ.

Causality of Experimental Choices & Mechanistic Insight

The reaction is catalyzed by copper, which facilitates the C-S cross-coupling between the 2'-halochalcone and the sulfur source. This is followed by an intramolecular Michael addition to form the thiochromanone ring. The choice of a ligand-free copper catalyst system simplifies the protocol and reduces costs.[9] Interestingly, the waste byproduct, potassium iodide (when starting from 2'-iodochalcones), can be utilized in situ as an oxidant to convert the thiochromanone product to the corresponding thiochromenone if desired.[10]

Domino Pathway for Thioflavanone Synthesis

cluster_start Starting Materials cluster_reaction One-Pot Domino Reaction A 2'-Halochalcone (Iodo or Bromo) C Cu Catalyst Solvent, Heat A->C B Xanthate (Sulfur Source) B->C D C-S Cross-Coupling C->D E Intramolecular Michael Addition D->E F 2-Arylthiochroman-4-one (Thioflavanone) E->F

Caption: Copper-catalyzed domino synthesis of thioflavanones.

Detailed Experimental Protocol
  • Reaction Setup: In a sealed tube, combine the 2'-halochalcone (1.0 equiv), potassium ethyl xanthate (1.5 equiv), and the copper catalyst (e.g., CuI, 10 mol%).

  • Solvent and Base: Add a suitable solvent (e.g., DMF or DMSO) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 2-arylthiochroman-4-one.

Data Summary: Halide and Aryl Group Tolerance
EntryHalogen (on Chalcone)Aryl Group (on Chalcone)ProductYield (%)
1IodoPhenyl2-Phenylthiochroman-4-oneExcellent
2BromoPhenyl2-Phenylthiochroman-4-oneExcellent
3Iodo4-Methoxyphenyl2-(4-Methoxyphenyl)thiochroman-4-oneHigh
4Iodo4-Nitrophenyl2-(4-Nitrophenyl)thiochroman-4-oneGood

Note: Yields are generalized from literature and demonstrate the high efficiency of this domino reaction.[9]

Methodology 3: Tandem Michael-Henry Reaction for Substituted Thiochromane Precursors

While not a direct synthesis of thiochromanones, this organocatalytic tandem reaction provides enantioenriched 2-aryl-3-nitrothiochroman-4-ols, which are versatile precursors to 2-substituted thiochromanones through subsequent oxidation.[11] This method is particularly valuable for accessing chiral thiochromanone derivatives.

Causality of Experimental Choices & Mechanistic Insight

The reaction between a 2-mercaptobenzaldehyde and a β-nitrostyrene is catalyzed by a chiral organocatalyst, such as cupreine. The catalyst orchestrates a tandem sequence of a Michael addition of the thiol to the nitrostyrene, followed by an intramolecular Henry (nitro-aldol) reaction. This process creates three new stereocenters with good diastereoselectivity and enantioselectivity.[11]

Organocatalytic Tandem Reaction Pathway

cluster_start Starting Materials cluster_reaction One-Pot Tandem Reaction A 2-Mercaptobenzaldehyde C Chiral Organocatalyst (e.g., Cupreine) A->C B β-Nitrostyrene B->C D Michael Addition C->D E Intramolecular Henry Reaction D->E F 2-Aryl-3-nitrothiochroman-4-ol E->F G Oxidation F->G H 2-Arylthiochroman-4-one G->H

Caption: Tandem Michael-Henry reaction for thiochromanone precursors.

Detailed Experimental Protocol
  • Reaction Setup: In a reaction vial, dissolve the chiral organocatalyst (e.g., cupreine, 2 mol%) in an anhydrous solvent (e.g., diethyl ether).

  • Reagent Addition: Cool the solution to the specified temperature (e.g., -10 °C). Add the 2-mercaptobenzaldehyde (1.1 equiv) and the β-nitrostyrene (1.0 equiv).

  • Reaction Conditions: Stir the mixture at low temperature for the required duration (often as short as 5 minutes, but can be longer depending on the substrates).[11]

  • Work-up and Purification: Quench the reaction and purify the crude product by column chromatography to isolate the diastereomeric mixture of 2-aryl-3-nitrothiochroman-4-ols. A single recrystallization can often enhance both diastereomeric and enantiomeric purity.[11]

  • Subsequent Oxidation (Separate Step): The purified thiochroman-4-ol can be oxidized to the corresponding thiochroman-4-one using standard oxidizing agents (e.g., PCC, Dess-Martin periodinane).

Data Summary: Enantioselectivity and Diastereoselectivity
Entryβ-Nitrostyrene SubstituentDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Phenyl77:2386
24-Chlorophenyl75:2582
34-Methylphenyl78:2285
42-Naphthyl68:3272

Note: Data reflects typical results obtained before recrystallization. Both dr and ee can be significantly improved by a single recrystallization.[11]

Conclusion and Future Outlook

The one-pot synthetic protocols detailed in this application note offer robust and efficient pathways to the valuable class of 2-substituted thiochromanones. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The rhodium-catalyzed two-component assembly provides a versatile route to a wide range of analogs, while the copper-catalyzed domino reaction is exceptionally efficient for the synthesis of 2-aryl derivatives (thioflavanones). For chiral applications, the organocatalytic tandem Michael-Henry reaction offers an excellent entry point to enantioenriched thiochromanone precursors.

As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of further innovative one-pot and multi-component reactions for the synthesis of thiochromanones is anticipated. Future research will likely focus on expanding the substrate scope, improving stereocontrol, and developing even more sustainable and atom-economical synthetic strategies.

References

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  • Title: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Source: ACS Omega. URL: [Link]

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  • Title: Recent developments in thiochromene chemistry. Source: RSC Organic and Biomolecular Chemistry. URL: [Link]

  • Title: Two-Component Assembly of Thiochroman-4-ones and Tetrahydrothiopyran-4-ones Using a Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition Sequence. Source: Organic Letters. URL: [Link]

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  • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction. Source: Semantic Scholar. URL: [Link]

  • Title: One-Pot Synthesis of Thiochromones[v1]. Source: Preprints.org. URL: [Link]

  • Title: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Source: MDPI. URL: [Link]

  • Title: Domino reactions of chromones with activated carbonyl compounds. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Development of Conjugate Addition of Lithium Dialkylcuprates to Thiochromones: Synthesis of 2-Alkylthiochroman-4-ones and Additional Synthetic Applications. Source: MDPI. URL: [Link]

  • Title: Synthesis of thiochromones and thioflavones. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Studies on mechanism of formation of 2-substituted-1,3- indandiones/ortho thio quinones and allied heterocycles. Source: ResearchGate. URL: [Link]

  • Title: Domino reactions of chromones with activated carbonyl compounds. Source: Beilstein Journal of Organic Chemistry. URL: [Link]

  • Title: Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Source: PMC. URL: [Link]

  • Title: Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade. Source: MDPI. URL: [Link]

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Application Notes and Protocols for the Intramolecular Friedel-Crafts Acylation of 3-(Phenylthio)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the intramolecular Friedel-Crafts acylation of 3-(phenylthio)butanoic acid, a robust cyclization reaction for the synthesis of 3,4-dihydro-4-methyl-1-benzothiopyran-4-one. This key heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its prevalence in various biologically active molecules.[1][2][3][4] This document furnishes researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying reaction mechanism, a comparative analysis of catalytic systems, detailed step-by-step experimental protocols, and field-proven insights for successful execution and troubleshooting. We present two validated protocols utilizing Polyphosphoric Acid (PPA) and the more contemporary Eaton's Reagent, allowing for procedural selection based on available resources and desired reaction efficiency.

Introduction and Scientific Rationale

The Friedel-Crafts acylation, discovered by Charles Friedel and James Mason Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The intramolecular variant of this reaction is a particularly powerful strategy for constructing cyclic ketones, especially five- and six-membered ring systems fused to an aromatic core.[5][6]

The subject of this guide, the cyclization of 3-(phenylthio)butanoic acid, proceeds via an electrophilic aromatic substitution mechanism. The carboxylic acid is first converted into a highly reactive acylium ion electrophile by a strong acid catalyst. This electrophile is then attacked by the electron-rich phenyl ring, which is held in close proximity, facilitating the intramolecular ring closure. The thioether (-S-) substituent on the phenyl ring acts as an ortho-, para-directing group, activating the ring towards electrophilic attack and ensuring the formation of the desired six-membered heterocyclic product, 3,4-dihydro-4-methyl-1-benzothiopyran-4-one.

Causality in Catalyst Selection:

The choice of acid catalyst is critical for the success of this transformation. Two primary reagents are discussed herein:

  • Polyphosphoric Acid (PPA): A classical and widely used reagent, PPA serves as both a strong Brønsted acid catalyst and a dehydrating agent, effectively promoting the formation of the acylium ion from the carboxylic acid.[7][8][9] Its high viscosity can present challenges in stirring and workup, and it often requires elevated temperatures.[7]

  • Eaton's Reagent (7.5-10 wt% P₂O₅ in CH₃SO₃H): A solution of phosphorus pentoxide in methanesulfonic acid, Eaton's reagent has emerged as a superior alternative to PPA for many acid-catalyzed reactions.[10][11] It is a mobile liquid, simplifying handling, and its enhanced reactivity often allows for significantly lower reaction temperatures and shorter reaction times, which minimizes the formation of byproducts.[10]

Reaction Mechanism and Experimental Workflow

The reaction proceeds through the formation of an acylium ion, which then undergoes an intramolecular electrophilic attack on the activated phenyl ring. A final deprotonation step restores aromaticity and yields the cyclic ketone product.

Caption: Overall reaction for the cyclization of 3-(phenylthio)butanoic acid.

The mechanism involves the generation of a key acylium ion intermediate. This highly electrophilic species is readily attacked by the nucleophilic aromatic ring.

Mechanism_Workflow cluster_mechanism Reaction Mechanism node_a 1. Acylium Ion Formation Carboxylic acid is protonated by the strong acid catalyst (PPA or Eaton's Reagent), followed by loss of water to form a resonance-stabilized acylium ion. node_b 2. Electrophilic Attack The π-electrons of the ortho-position of the phenyl ring act as a nucleophile, attacking the electrophilic acylium ion. node_a->node_b node_c 3. Sigma Complex Formation A carbocation intermediate, known as a sigma complex or arenium ion, is formed, temporarily disrupting the ring's aromaticity. node_b->node_c node_d 4. Deprotonation & Aromaticity Restoration A base (e.g., H₂O or the conjugate base of the acid) removes the proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product. node_c->node_d

Caption: Stepwise mechanism of the intramolecular Friedel-Crafts acylation.

Experimental Protocols

Safety First: Both protocols involve highly corrosive and hazardous materials. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Ensure that an emergency safety shower and eyewash station are readily accessible.[12][13][14]

Protocol A: Cyclization using Polyphosphoric Acid (PPA)

This protocol employs the traditional, highly effective PPA catalyst. The primary challenges are the high viscosity of PPA and the need for elevated temperatures.

Materials and Reagents:

  • 3-(Phenylthio)butanoic acid (1.0 eq)

  • Polyphosphoric Acid (PPA) (approx. 10-20 times the weight of the starting material)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask

  • Mechanical stirrer (recommended due to viscosity) or a robust magnetic stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (PPA). Begin stirring and heat the PPA to approximately 80-90 °C to reduce its viscosity.

  • Addition of Starting Material: Once the PPA is mobile, add the 3-(phenylthio)butanoic acid in one portion.

  • Reaction: Continue to stir the mixture vigorously at 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours.

  • Quenching: Allow the reaction mixture to cool to approximately 60-70 °C. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice slurry with vigorous stirring. Caution: This quenching process is highly exothermic.

  • Extraction: Once all the ice has melted and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous mixture with dichloromethane (3x volumes).

  • Neutralization: Combine the organic extracts and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution (2x volumes, caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure 3,4-dihydro-4-methyl-1-benzothiopyran-4-one.

Protocol B: Cyclization using Eaton's Reagent

This protocol utilizes a more modern reagent that is less viscous and often allows for milder reaction conditions, leading to cleaner reactions and simpler workups.[10][11]

Materials and Reagents:

  • 3-(Phenylthio)butanoic acid (1.0 eq)

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H, commercially available or prepared) (approx. 10 times the weight of the starting material)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Heating mantle with a temperature controller and thermocouple or a water bath

  • Condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add the 3-(phenylthio)butanoic acid.

  • Addition of Catalyst: Add Eaton's Reagent to the flask. The mixture should be a mobile liquid.

  • Reaction: Stir the mixture at a lower temperature, typically between 50-70 °C. Monitor the reaction by TLC. Reaction times are often shorter, in the range of 1-3 hours.

  • Quenching: Allow the reaction to cool to room temperature. In a separate beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Extraction: Once the ice has melted, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3x volumes).

  • Neutralization: Combine the organic extracts. Carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by silica gel column chromatography as described in Protocol A.

Data Summary and Product Characterization

The choice of catalyst significantly impacts reaction conditions and outcomes. Eaton's reagent generally provides a more efficient transformation under milder conditions.

ParameterProtocol A: PPAProtocol B: Eaton's Reagent
Catalyst Polyphosphoric AcidPhosphorus Pentoxide / Methanesulfonic Acid
Temperature 90 - 100 °C50 - 70 °C
Typical Time 2 - 4 hours1 - 3 hours
Workup More challenging due to viscositySimpler, less viscous mixture
Typical Yield 70 - 85%80 - 95%

Characterization Data for 3,4-Dihydro-4-methyl-1-benzothiopyran-4-one:

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • Molecular Formula: C₁₀H₁₀OS

  • Molecular Weight: 178.25 g/mol

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-8.1 (m, 1H, Ar-H), 7.2-7.5 (m, 3H, Ar-H), 4.1-4.3 (q, 1H, CH), 3.1-3.3 (m, 2H, CH₂), 1.5-1.6 (d, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 197.0 (C=O), 140.0, 133.5, 130.0, 129.5, 127.0, 125.0 (Ar-C), 45.0 (CH), 35.0 (CH₂), 16.0 (CH₃).

  • IR (ATR, cm⁻¹): ~2970 (C-H), ~1680 (C=O, aromatic ketone), ~1580, 1470 (C=C, aromatic).[15] The strong absorption around 1680 cm⁻¹ is characteristic of the conjugated ketone carbonyl group.

  • Mass Spectrometry (EI, m/z): 178 [M]⁺, 163 [M-CH₃]⁺, 136 [M-C₂H₂O]⁺.

Troubleshooting and Field-Proven Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion Insufficiently active catalyst (PPA can absorb moisture). Reaction temperature too low or time too short.Use fresh, anhydrous PPA or freshly prepared Eaton's Reagent. Ensure proper heating and monitor by TLC until starting material is consumed.
Formation of Dark, Tarry Byproducts Reaction temperature is too high, causing decomposition or polymerization.Reduce the reaction temperature, especially when using PPA. Eaton's Reagent is advantageous here as it operates at lower temperatures.[10]
Difficult Workup (Emulsion) Incomplete quenching or neutralization of the highly acidic catalyst.Add the reaction mixture to ice very slowly with vigorous stirring. Ensure thorough mixing during the bicarbonate wash. Addition of brine can help break emulsions.
Incomplete Ring Closure Substrate has strongly deactivating groups on the phenyl ring (not applicable here, but a general consideration).A more forceful catalyst like Eaton's Reagent or higher temperatures may be required.

Expert Insight: The superiority of Eaton's reagent lies in its ability to generate highly electrophilic species in situ under milder conditions, which often leads to cleaner reaction profiles with fewer byproducts.[10][11] When scaling up, the high viscosity of PPA can cause inefficient stirring and localized overheating, making temperature control difficult. The liquid nature of Eaton's reagent makes it far more amenable to large-scale synthesis with consistent results.

References

  • SAFETY DATA SHEET - Polyphosphoric acid. (2021, August 5). KISHIDA CHEMICAL CO., LTD. Retrieved February 26, 2026, from [Link]

  • Synthesis of N-[3,4-Dihydro-4-(acetoxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]. (2011, January 13). Molecules. Retrieved February 26, 2026, from [Link]

  • Safety Data Sheet: Polyphosphoric Acid. (n.d.). Carl ROTH. Retrieved February 26, 2026, from [Link]

  • Friedel–Craft acylation reaction using Eaton's reagent. (2025, July). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Friedel-Crafts Acylation. (2025, June 20). Chemistry Steps. Retrieved February 26, 2026, from [Link]

  • A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involves Utilizing the Friedel-Crafts Acylation Process Using Eatons Reagents via Solvent Free Conditions. (2023). Journal of Synthetic Chemistry. Retrieved February 26, 2026, from [Link]

  • Intramolecular Friedel-Crafts Reactions. (2018, May 30). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Retrieved February 26, 2026, from [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. (2011, March 25). Organic Letters. Retrieved February 26, 2026, from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Swarthmore College. Retrieved February 26, 2026, from [Link]

  • Friedel-Crafts Acylation: Mechanism & Applications. (n.d.). Advent Chembio. Retrieved February 26, 2026, from [Link]

  • Synthesis of N-[4-[(3,4-dihydroxyphenyl)methyl]phenyl]-3,4-dihydro-4-oxo-2H-1-benzothiopyran-3-carboxamide. (n.d.). PrepChem.com. Retrieved February 26, 2026, from [Link]

  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • An Efficient Synthesis of 4-Mono- and 4,4-Di-substituted 3,4-Dihydro-2H-1-benzothiopyran 1,1-Dioxides by LDA-Mediated Cyclization of o-(Methylsulfonyl)styrenes. (2025, August 5). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023, April 10). Canadian Center of Science and Education. Retrieved February 26, 2026, from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (2023, April 8). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene). (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]

  • Synthesis and Crystal Structure Determination of 3Phenyl2-(2-phenylhydrazino)-4 H -1-benzothiopyran-4-one. (2025, August 7). ResearchGate. Retrieved February 26, 2026, from [Link]

  • 4h-1-benzothiopyran-4-one, 2,3-dihydro-3-((3,4-dimethoxyphenyl)methylene)-, (z). (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • 3-methyl-3,4-dihydro-2h-1-benzothiopyran-4-one. (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]

  • Polyphosphoric Acid in Organic Synthesis. (n.d.). International Journal of Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis and Application of a New Cyclic Phosphoric Acid in Enantioselective Three-Component Mannich Reactions. (n.d.). PMC. Retrieved February 26, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022, July 30). Molecules. Retrieved February 26, 2026, from [Link]

  • Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. (2001, March 15). PubMed. Retrieved February 26, 2026, from [Link]

  • 4H-Benzo[d][10][12]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. (2019, October 1). MDPI. Retrieved February 26, 2026, from [Link]

  • Benzopyran-4-one is an ideal pharmacophore for lead optimization in antidiabetic drug discovery. (2015, December 24). ResearchGate. Retrieved February 26, 2026, from [Link]

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Strategic Reagent Selection for the Cyclization of Arylthio Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Cyclization of Arylthio Fatty Acids Content Type: Detailed Application Note & Protocols Audience: Synthetic Chemists, Process Development Scientists

Abstract & Scope

The cyclization of arylthio fatty acids (specifically 3-(arylthio)propanoic acids and their derivatives) is the primary synthetic route to thiochroman-4-ones and benzothiophenes . These sulfur-containing heterocycles are critical scaffolds in medicinal chemistry, appearing in antifungal agents, selective estrogen receptor modulators (SERMs), and anti-inflammatory drugs.

This guide moves beyond generic textbook descriptions to provide a decision-making framework for reagent selection. While Polyphosphoric Acid (PPA) remains the historical standard, modern process chemistry increasingly favors Eaton’s Reagent or two-step acid chloride protocols to overcome viscosity and workup limitations. This note details the mechanistic implications, reagent choices, and validated protocols for these transformations.

Mechanistic Insight: The Sulfur Effect

The transformation is an intramolecular Friedel-Crafts acylation .[1] Unlike simple phenylalkanoic acids, the presence of the sulfide linkage exerts specific electronic and steric effects:

  • Activation: The sulfur atom is a strong electron donor by resonance (

    
     effect), activating the ring toward electrophilic aromatic substitution (EAS).
    
  • Directing Group: Sulfur directs ortho/para. In this intramolecular reaction, it directs the acylium ion to the ortho position, facilitating ring closure.

  • Vulnerability: The sulfide is susceptible to oxidation (to sulfoxide/sulfone) or alkylation (sulfonium salts) under harsh acidic conditions, necessitating careful temperature control.

Visualization: Reaction Mechanism

The following diagram illustrates the pathway from the arylthio acid precursor to the cyclic ketone via the acylium intermediate.[2]

G Start Arylthio Fatty Acid (Precursor) Activation Acid Activation (Protonation/Cl-) Start->Activation Reagent Addition Acylium Acylium Ion (Electrophile) Activation->Acylium -H2O or -Cl Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Intramolecular EAS (Ortho-attack) Product Thiochroman-4-one (Cyclized) Sigma->Product Re-aromatization (-H+)

Caption: Mechanism of intramolecular Friedel-Crafts acylation mediated by acid catalysts.

Reagent Selection Matrix

Choose your reagent based on substrate sensitivity, scale, and available equipment.

Reagent SystemRoleBest ForKey Drawbacks
Polyphosphoric Acid (PPA) Solvent & CatalystRobust Substrates. The industry standard for simple arylthio acids. High yields (60-90%).[3]Extremely viscous; difficult to stir/pour.[4] Messy aqueous quench. Requires high temps (80-100°C).
Eaton’s Reagent (

in

)
Solvent & CatalystProcess Scale-Up. Low viscosity allows standard stirring. Milder conditions (RT to 60°C).More expensive than PPA. Highly hygroscopic.[4]
Acid Chloride Route (

)
Two-Step ActivationSensitive Substrates. Allows isolation of intermediate. Uses stoichiometric Lewis acids at lower temps (

C).
Multi-step. Generates corrosive gases (

). Atom economy is lower.
Conc. Sulfuric Acid (

)
Solvent & CatalystSimple/Stable Rings. Very cheap.High Risk: Causes sulfonation of the aryl ring (byproducts) and oxidation of sulfur.

Validated Experimental Protocols

Protocol A: The Classic PPA Method (General Purpose)

Recommended for initial screening of stable substrates.

Reagents:

  • 3-(Arylthio)propanoic acid derivative (1.0 equiv)[5]

  • Polyphosphoric Acid (PPA) (10–15 g per 1 g of substrate)

Procedure:

  • Setup: Place PPA in a round-bottom flask. Heat to 50–60°C on an oil bath to lower viscosity.

  • Addition: Add the arylthio acid solid in portions with vigorous mechanical stirring (magnetic stirring often fails due to viscosity).

  • Reaction: Increase temperature to 90–100°C . Stir for 1–3 hours. Monitor by TLC (Note: PPA is not soluble in organic solvents; remove a small aliquot and quench in a vial with water/EtOAc for TLC check).

  • Quench (Critical Step): Cool the mixture to ~60°C. Pour the reaction mass slowly onto crushed ice (approx. 10x weight of PPA) with rapid stirring.

    • Why? Direct addition of water to hot PPA is violently exothermic.

  • Workup: Extract the aqueous slurry with Ethyl Acetate or DCM (3x). Wash combined organics with Sat.

    
     (to remove unreacted acid) and Brine. Dry over 
    
    
    
    and concentrate.
Protocol B: Eaton’s Reagent Method (High Purity/Scale)

Recommended for scale-up (>10g) or acid-sensitive methoxy/alkyl groups.

Reagents:

  • Substrate (1.0 equiv)

  • Eaton’s Reagent (Commercial or prepared: 7.7 wt%

    
     in Methanesulfonic acid) (5–8 mL per 1 g substrate)
    

Procedure:

  • Setup: Charge the flask with Eaton’s Reagent under a Nitrogen atmosphere.

  • Addition: Add the substrate at Room Temperature (20–25°C) .

  • Reaction:

    • Activated Rings (e.g., OMe, Me): Stir at RT for 2–6 hours.

    • Deactivated Rings (e.g., Cl, F): Heat to 40–60°C for 3–5 hours.

  • Quench: Pour the reaction mixture slowly into cold water or ice. Neutralize carefully with 50% NaOH or solid

    
     if the product is acid-labile (though thiochromanones are generally stable).
    
  • Workup: Extract with DCM. The phase separation is typically much cleaner than PPA.

Protocol C: The Two-Step Acid Chloride Method

Recommended for highly sensitive substrates or when regioselectivity is poor in PPA.

Step 1: Acid Chloride Formation

  • Dissolve arylthio acid (1.0 equiv) in anhydrous DCM.

  • Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF.

  • Stir at RT until gas evolution ceases (1–2 h). Concentrate in vacuo to remove excess oxalyl chloride.

Step 2: Cyclization

  • Redissolve the crude acid chloride in anhydrous DCM or 1,2-Dichloroethane (DCE).

  • Cool to 0°C .

  • Add Aluminum Chloride (

    
    , 1.1 equiv) or Tin(IV) Chloride (
    
    
    
    , 1.1 equiv) portion-wise.
  • Allow to warm to RT. If sluggish, heat to reflux (DCM: 40°C, DCE: 83°C).

  • Quench: Pour into ice/1M HCl. Extract and purify.

Decision & Troubleshooting Workflow

Use the following logic map to guide your experimental design.

Workflow Start Start: Arylthio Acid Precursor CheckSens Is the substrate Acid-Sensitive? (e.g., acetals, t-butyl esters) Start->CheckSens SensYes YES CheckSens->SensYes SensNo NO CheckSens->SensNo RouteC Route C: Acid Chloride / AlCl3 (Mildest Thermal Conditions) SensYes->RouteC CheckScale Check Scale & Viscosity Limits SensNo->CheckScale ScaleSmall Small Scale (<5g) or Robust Substrate CheckScale->ScaleSmall ScaleLarge Large Scale (>10g) or High Purity Needed CheckScale->ScaleLarge RouteA Route A: Polyphosphoric Acid (PPA) (Cheap, Standard) ScaleSmall->RouteA RouteB Route B: Eaton's Reagent (Clean, Low Viscosity) ScaleLarge->RouteB

Caption: Decision tree for selecting the optimal cyclization reagent.

Troubleshooting Common Issues
  • Low Yield / Incomplete Reaction:

    • Cause: Deactivated ring (e.g., nitro or chloro substituents).

    • Solution: Switch from PPA to Eaton's Reagent and increase temp to 80°C. If using Route C, switch solvent to Nitromethane (increases reactivity of

      
      ).
      
  • Black Tar Formation:

    • Cause: Polymerization or sulfonation.

    • Solution: Lower the temperature.[4][6][7] Ensure inert atmosphere (

      
      ). If using PPA, ensure the PPA is not dehydrated to the point of being a solid glass (commercial PPA is usually 115% 
      
      
      
      equivalent).
  • Regioisomers:

    • Context: If the aryl ring has a meta substituent, cyclization can occur at two ortho positions.

    • Solution: Steric bulk usually directs cyclization to the less hindered position (para to the substituent). This is intrinsic to the substrate, but milder conditions (Route C) often improve selectivity compared to thermodynamic equilibration in hot PPA.

References

  • Still, I. W. J., & Ablenas, F. J. (1984). "The synthesis of 3-methylene-4-thiochromanone 1,1-dioxide." Canadian Journal of Chemistry, 62(11), 2535–2540. Link

  • Zhang, F.-L., et al. (2021). "Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction." Journal of Organic Chemistry. Link

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). "Phosphorus pentoxide-methanesulfonic acid.[4][7] Convenient alternative to polyphosphoric acid." Journal of Organic Chemistry, 38(23), 4071–4073. Link

  • MDPI Protocols. (2025). "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids." Preprints.org. Link

  • BenchChem. (2025).[8] "Experimental procedure for the synthesis of thiochroman-4-ones." BenchChem Protocols. Link

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Troubleshooting & Optimization

avoiding side reactions in polyphosphoric acid (PPA) cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Side Reactions in Polyphosphoric Acid (PPA) Cyclization Role: Senior Application Scientist

Introduction: The "Double-Edged Sword" of PPA

Polyphosphoric Acid (PPA) is a powerful reagent that serves a dual role as both a protonating solvent and a dehydrating agent . It is indispensable for cyclodehydrations (e.g., Bischler-Napieralski, Robinson-Gabriel, Friedel-Crafts acylation) because it generates highly reactive acyl cations (


) or nitrilium ions.

However, its high viscosity creates a "thermal trap." Poor heat transfer leads to local hot spots, causing the notorious "black tar" effect—a mixture of charred polymers and decomposition products. This guide provides the protocols necessary to decouple the desired cyclization from these destructive side reactions.

Module 1: The Viscosity-Thermal Trap (Charring & Polymerization)

The Problem: The reaction mixture turns into an unstirred black solid, leading to low yields and difficult cleanup. The Mechanism: PPA is highly viscous at room temperature (


 cP). If the stirring mechanism fails, heat generated by the reaction (or applied externally) accumulates in "hot spots," triggering intermolecular polymerization rather than intramolecular cyclization.
Protocol A: The "Sulfolane Dilution" Method

To maintain fluidity without compromising acidity, use Sulfolane (tetramethylene sulfone) as a co-solvent. It is chemically stable in strong acids up to 220°C and is miscible with PPA.

  • Ratio: Mix PPA and Sulfolane in a 2:1 to 1:1 ratio (by weight).

  • Sequence:

    • Heat PPA to 60°C to lower viscosity.

    • Add Sulfolane slowly with overhead stirring.

    • Add the substrate after the solvent matrix is homogenous.

  • Benefit: This lowers bulk viscosity, ensuring turbulent flow and uniform heat distribution, effectively preventing charring.

Protocol B: The "Eaton’s Switch" (Alternative Reagent)

If the substrate is temperature-sensitive (


C), PPA is unsuitable because it is too viscous to stir at low temperatures.
  • Substitute: Eaton’s Reagent (7.7 wt%

    
     in Methanesulfonic Acid).
    
  • Advantage: Low viscosity at room temperature; equivalent dehydrating power; easier aqueous workup.

Visualization: The Viscosity-Charring Feedback Loop

ViscosityTrap HighViscosity High Viscosity (Low Temp) PoorStirring Loss of Turbulent Flow HighViscosity->PoorStirring HotSpots Local Thermal Runaway PoorStirring->HotSpots Heat Accumulation SideRxn Intermolecular Polymerization (Charring) HotSpots->SideRxn Kinetic Control Product Intramolecular Cyclization (Target Product) HotSpots->Product Degradation Solvent Add Sulfolane / Heat >60°C Solvent->HighViscosity Reduces

Caption: Figure 1. The causal loop where high viscosity leads to thermal runaway and charring. Breaking this loop requires thermal management or co-solvents.

Module 2: Chemical Control (Hydrolysis & Regioselectivity)

The Problem: Formation of non-cyclized hydrolyzed starting material or regioisomers.

Critical Parameter: PPA Composition ( Content)

PPA is a mixture of linear phospho-oligomers. Its "strength" is defined by its


 content or equivalent 

percentage.[1]
PPA GradeEquiv.


Content
ApplicationRisk
Standard 115%~83%General CyclizationHigh Viscosity
High Polymer 118%+~85%+Difficult DehydrationsRapid Charring
Reverted <105%<76%Hydrolysis Risk Incomplete Reaction
Troubleshooting Guide:
  • Hydrolysis (Reverted Acid):

    • Symptom:[2][3][4][5][6][7][8][9][10] Recovery of starting material carboxylic acid/amide.

    • Cause: PPA is hygroscopic.[1][2][11][12] If left open, it absorbs water, reverting to orthophosphoric acid (

      
      ), which is too weak to generate the acyl cation.
      
    • Fix: Add solid

      
       powder to the PPA to "dry" it back to 115% strength before adding substrate.
      
  • Regioisomer Formation:

    • Mechanism:[2][7] In Bischler-Napieralski or Friedel-Crafts, the acyl cation may attack the aromatic ring at the position of kinetic control (most electron-rich) vs. thermodynamic control (most stable ring size).

    • Protocol: Run the reaction at the lowest stirrable temperature first (using Sulfolane/Eaton's). Only ramp temperature if TLC shows no conversion. High heat favors thermodynamic rearrangement (side products).

Module 3: The Workup Survival Guide

The Problem: The "Volcano" effect (exotherm) and stable emulsions during extraction. The Science: PPA hydrolysis is extremely exothermic. Adding water to hot PPA causes flash boiling. Furthermore, PPA forms phosphate esters with organic products, acting as surfactants that stabilize emulsions.

Step-by-Step Quench Protocol
  • Cool Down: Cool reaction mixture to

    
    C (but not so cold it solidifies).
    
  • The Ice Pour: Pour the reaction mixture into ice, not water into the mixture. Use 10g of ice per 1g of PPA.

  • Hydrolysis Period: Stir the aqueous slurry for 1-2 hours.

    • Why? You must hydrolyze the PPA-product phosphate ester complex. If you extract too early, the product remains in the aqueous layer as a phosphate salt.

  • Basification (For Basic Nitrogen Heterocycles):

    • If your product is an isoquinoline/indole, the acidic quench leaves it protonated (water-soluble).

    • Slowly add

      
       NaOH or 
      
      
      
      to pH > 9 with vigorous cooling.
  • Extraction: Use Chloroform/Isopropanol (3:1) instead of Dichloromethane or Ethyl Acetate. This solvent system breaks phosphate emulsions effectively.

Visualization: Workup Decision Tree

WorkupFlow Start Reaction Complete Quench Pour into Crushed Ice (Stir 1 hr) Start->Quench CheckType Product Type? Quench->CheckType Neutral Neutral/Acidic (e.g., Ketone, Furan) CheckType->Neutral Basic Basic Nitrogen (e.g., Isoquinoline) CheckType->Basic ExtractAcid Extract w/ EtOAc Neutral->ExtractAcid Basify Basify to pH 10 (NH4OH/NaOH) Basic->Basify ExtractBase Extract w/ CHCl3:IPA (3:1) Basify->ExtractBase

Caption: Figure 2. Decision tree for PPA workup. Note the mandatory hydrolysis stir time and specific solvent system for basic heterocycles.

FAQs: Troubleshooting Specific Issues

Q: My flask is coated in hard, black glass residue. How do I clean it? A: Do not use abrasive scrubbing.[13][14] The residue is likely polyphosphate glass.

  • Immediate Fix: Soak in water immediately after pouring out the bulk.

  • Heavy Duty: If charred, use a soak of Acetone (swelling) followed by 10% NaOH (hydrolysis of phosphates).

Q: I see multiple spots on TLC. Is it side reactions or intermediates? A: In PPA cyclizations (especially Bischler-Napieralski), you may see the "Retro-Ritter" side product (styrene formation).

  • Test: Take a small aliquot, quench, and run MS. If you see a mass corresponding to

    
    , it is the Retro-Ritter cleavage.
    
  • Fix: Lower the temperature and reduce reaction time.

Q: Can I use Toluene or Hexane to reduce viscosity? A: No. PPA is polar and immiscible with non-polar solvents like Toluene/Hexane.[12] They will form a biphasic layer and do nothing to help stirring inside the PPA phase. Use Sulfolane (miscible) or perform the reaction biphasically only if the substrate can migrate between layers (rarely effective for difficult cyclizations).

References

  • Mechanism of PPA Cyclization & Acyl Cation Form

    • Title: Polyphosphoric Acid in Organic Synthesis[2][8][11][12]

    • Source: Canadian Center of Science and Educ
    • URL:[Link]

  • Eaton's Reagent as an Alternative Title: Eaton's Reagent: A Less Viscous Alternative to PPA Source: Tokyo Chemical Industry (TCI)
  • Sulfolane Stability and Properties

    • Title: Sulfolane - Technical Data & Stability[15][16]

    • Source: Chevron Phillips Chemical[6]

  • Bischler-Napieralski Side Reactions

    • Title: Bischler-Napieralski Reaction Mechanism and Side Products
    • Source: Organic Chemistry Portal
    • URL:[Link]

Sources

purification methods for 2-methylthiochroman-4-one crude product

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Methylthiochroman-4-one

Case ID: TC-2M-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Chemical Context

Subject: 2-Methylthiochroman-4-one (CAS: N/A for specific isomer, generic class refs available) Synthesis Route: Typically synthesized via the Michael addition of thiophenol to crotonic acid (or 3-chlorobutanoic acid), followed by intramolecular Friedel-Crafts acylation using Polyphosphoric Acid (PPA) or Sulfuric Acid [1]. Critical Impurities:

  • Unreacted Thiophenol: Causes distinct foul odor and interferes with biological assays.

  • Polymeric Tars: Dark viscous byproducts resulting from acid-catalyzed polymerization during the Friedel-Crafts step [2].

  • Sulfoxides (S=O): Formed via inadvertent oxidation of the sulfide linkage during workup or storage.

  • Regioisomers: 3-methyl isomers (less common with crotonic acid but possible via rearrangement).

This guide prioritizes Flash Column Chromatography as the primary purification method due to the compound's tendency to form low-melting solids or oils, making recrystallization challenging without seed crystals.

Diagnostic Troubleshooting (Symptom-Based)

Use this section to identify the specific state of your crude product and select the appropriate protocol.

SymptomProbable CauseImmediate Action
Dark Black/Brown Tar Polymerization of the starting material or solvent due to excessive heating or prolonged exposure to PPA/H₂SO₄ [2].Do not distill. Dissolve in CH₂Cl₂, wash extensively with NaHCO₃, and proceed to Protocol A (Chromatography).
Foul "Rotten Egg" Odor Residual Thiophenol (starting material).Perform a Basic Wash : Dissolve crude in ether/EtOAc and wash with 10% NaOH (x3). Thiophenol is acidic (pKa ~6) and will move to the aqueous layer.
Oiling Out (No Crystals) Product MP is near RT, or impurities are depressing the MP. Common in racemic mixtures.Trituration : Add cold pentane or hexane. Scratch the glass surface to induce nucleation.[1] If it persists, switch to Protocol A .
Yellowing of Solid Oxidation to sulfoxide or presence of trace iodine (if used as catalyst) [1].Recrystallize using Protocol B with a small amount of activated charcoal.

Technical Protocols

Protocol A: Flash Column Chromatography (Recommended)

Best for: Oily crude products, removing tars, and separating close-running impurities.

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient).

Step-by-Step Workflow:

  • Sample Loading: Dissolve the crude oil in a minimum amount of CH₂Cl₂. Adsorb onto silica gel (1:2 ratio w/w) and evaporate to dryness (dry loading is superior for viscous sulfur compounds).

  • Elution Gradient:

    • 0–5% EtOAc/Hexane: Elutes non-polar impurities (disulfides, unreacted thiophenol).

    • 5–10% EtOAc/Hexane: Typically elutes the 2-methylthiochroman-4-one product [1, 3].

    • >20% EtOAc/Hexane: Elutes more polar sulfoxides or acid impurities.

  • Detection: Monitor fractions via TLC. The ketone carbonyl typically absorbs well under UV (254 nm). Stain with DNP (2,4-dinitrophenylhydrazine) to confirm the ketone (yellow/orange spot).

Expert Insight: Thiochromanones are prone to "tailing" on silica if residual acid is present. Add 1% Triethylamine to your column solvent system if peaks are broad.

Protocol B: Recrystallization (High Purity)

Best for: Solid crude products (>80% purity) or final polishing.

Solvent System: Methanol (MeOH) or Hexane:Ethyl Acetate (1:1) [4].

Step-by-Step Workflow:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Methanol dropwise while heating (water bath, ~60°C) until just dissolved. Avoid vigorous boiling to prevent sulfur oxidation.

  • Filtration: If insoluble black specks remain (carbonized material), filter hot through a glass wool plug.

  • Crystallization: Remove from heat. Allow to cool slowly to room temperature.

    • Troubleshoot: If oil droplets form ("oiling out"), reheat to dissolve and add a seed crystal. Alternatively, add dropwise water (anti-solvent) until turbidity persists, then cool.

  • Collection: Filter the pale yellow/white needles and wash with cold Hexane.

  • Drying: Vacuum dry at <40°C. High heat can sublime the product or cause oxidation.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Post-Cyclization) Quench Step 1: Ice/Water Quench & Extraction (DCM/EtOAc) Start->Quench Wash Step 2: Wash with 10% NaOH (Removes Thiophenol) Quench->Wash Assess Step 3: Assess Physical State Wash->Assess Solid State: Solid / Semi-Solid Assess->Solid High Purity Oil State: Viscous Dark Oil Assess->Oil Low Purity/Tar Recryst Protocol B: Recrystallization (Methanol or Hex/EtOAc) Solid->Recryst Triturate Trituration (Cold Hexane/Pentane) Oil->Triturate Triturate->Solid Solidifies Column Protocol A: Flash Column (Hexane -> 10% EtOAc) Triturate->Column Remains Oil Final Pure 2-Methylthiochroman-4-one Recryst->Final Column->Final

Caption: Decision tree for the purification of 2-methylthiochroman-4-one, prioritizing phase-appropriate methods.

Frequently Asked Questions (FAQs)

Q: My product solidified but turned into a liquid on the filter paper. Why? A: This is likely a Melting Point Depression issue. 2-Methylthiochroman-4-one (racemic) has a relatively low melting point. If the room is warm or the solvent (Hexane) is not ice-cold, the solvated crystals can melt. Fix: Chill the Buchner funnel in the freezer before filtration and use dry ice-cooled washing solvents.

Q: Can I use vacuum distillation? A: Not Recommended. While thiochromanones are stable, the sulfur atom is susceptible to thermal decomposition or oxidation at the high temperatures required for distillation (often >150°C at atmospheric pressure). If you must distill, use high vacuum (<0.1 mmHg) (Kugelrohr) to keep the temperature below 100°C.

Q: The NMR shows a split in the methyl doublet. Is this an impurity? A: Not necessarily. The C2 position is a stereocenter. If you synthesized this from racemic precursors, you have a racemate. However, if you see four doublets or complex splitting, you may have the 3-methyl regioisomer (rearranged product) or open-chain uncyclized acid. Check the integration of the aromatic region (4 protons for closed ring vs. 5 for open chain).

References

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives. National Institutes of Health (PMC). Available at: [Link] (Accessed: 2026-02-26).

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. MDPI Molecules. Available at: [Link] (Accessed: 2026-02-26).

  • The preparation of some thiochroman-3-ones and derivatives. Canadian Journal of Chemistry. Available at: [Link] (Accessed: 2026-02-26).

Sources

Technical Support Guide: Preventing Sulfur Oxidation in Thiochromanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-SULF-OX-001 Department: Chemical Process Optimization & Troubleshooting Subject: Stabilization of Thioether Linkages During Workup and Purification

Core Directive: The "Invisible" Oxidant

User Issue: "I synthesized my thiochroman-4-one, but after column chromatography, the melting point is off, and NMR shows a complex splitting pattern near the sulfur atom. What happened?"

Diagnosis: You have likely generated the sulfoxide (


) impurity .
Thiochromanones contain a sulfide (thioether) linkage.[1] Unlike their ether counterparts, sulfides are potent nucleophiles and reducing agents.[1][2] They do not require strong oxidants to oxidize; atmospheric oxygen (

) adsorbed on silica gel
or dissolved in solvents is often sufficient to convert your product into a sulfoxide, particularly under the slightly acidic conditions of a silica column.[1]

The Chemistry of the Problem (Root Cause Analysis)

To prevent the issue, you must understand the mechanism. The sulfur atom in the thiochromanone ring has two lone pairs in a high-energy HOMO (Highest Occupied Molecular Orbital).

The Oxidation Trap
  • Solvent Peroxides: Ethers (THF, Diethyl Ether) form hydroperoxides (

    
    ) upon storage.[1]
    
  • Silica Gel Activation: Silica gel (

    
    ) is not inert.[1] Its surface silanol groups (
    
    
    
    ) are acidic (
    
    
    ).[1] This acidity activates trace hydroperoxides or adsorbed molecular oxygen, making them more electrophilic.[1][2]
  • Nucleophilic Attack: The sulfur atom attacks the electrophilic oxygen, forming a sulfoxide.[2] This is often irreversible.

Visualizing the Failure Mode

The following diagram illustrates how standard purification workflows inadvertently catalyze this oxidation.

OxidationMechanism Substrate Thiochromanone (Sulfide) Complex Activated Oxidant Complex Substrate->Complex Nucleophilic Attack (Lone Pair on S) Silica Silica Gel Surface (Acidic Si-OH) Silica->Complex Activates Oxygen Adsorbed O2 / ROOH Oxygen->Complex Binds Product Sulfoxide Impurity (S=O) Complex->Product Oxygen Transfer

Figure 1: Mechanism of surface-mediated sulfide oxidation on silica gel.[1]

Optimized Protocol: The Anaerobic Workup

This protocol replaces standard workup procedures with a Reductive-Protective Workflow .

Phase A: Quenching & Extraction

Objective: Eliminate active oxidants before the organic phase is concentrated.[2]

ParameterStandard Protocol (RISKY)Optimized Protocol (SAFE)
Quenching Water or BrineSaturated Sodium Thiosulfate (

)
or Sodium Bisulfite (

)
.[1]
Extraction Solvent Diethyl Ether (Peroxide risk)Dichloromethane (DCM) or Ethyl Acetate .[1]
Drying Agent Magnesium Sulfate (

)
Sodium Sulfate (

)
.[1] (MgSO4 is slightly Lewis acidic and can promote side reactions).[1]

Step-by-Step:

  • The Reductive Wash: Upon reaction completion, pour the mixture into a biphasic solution containing 10%

    
    . This instantly reduces any peroxides or excess oxidants (if 
    
    
    
    or similar were used upstream).[1]
  • Degassing: Sparge your extraction solvent with Nitrogen or Argon for 10 minutes prior to use. Dissolved

    
     is a silent killer of sulfides.
    
Phase B: Purification (The Critical Step)

Objective: Prevent "On-Column" Oxidation.

Option 1: Crystallization (Preferred) If your thiochromanone is solid, avoid chromatography entirely.[1] Recrystallize from ethanol or a DCM/Hexane mixture. This bypasses the silica surface risks.

Option 2: Buffered Chromatography If you must run a column, you must deactivate the silica.[2]

  • The "Triethylamine Trick": Pre-wash your silica column with the eluent containing 1% Triethylamine (Et3N) .

    • Why? The amine neutralizes the acidic silanol sites. Without acidic activation, the oxidation potential of adsorbed oxygen drops significantly [1].[2]

  • Speed is Key: Do not let the compound sit on the column. Use "Flash" chromatography with positive pressure.

  • Eluent Choice: Avoid ethers. Use Hexane/Ethyl Acetate gradients.[3]

Workflow Diagram

SafeWorkflow Start Crude Reaction Mixture Quench Quench: 10% Na2S2O3 (Destroys Peroxides) Start->Quench Extract Extract: Degassed DCM (Avoid Ethers) Quench->Extract Dry Dry: Na2SO4 (Neutral pH) Extract->Dry Decision Is product solid? Dry->Decision Cryst Recrystallization (EtOH/Hexanes) Decision->Cryst Yes Column Flash Chromatography (Pre-treat Silica with 1% Et3N) Decision->Column No Final Pure Thiochromanone Cryst->Final Column->Final

Figure 2: Decision tree for the purification of oxidation-sensitive thiochromanones.

Troubleshooting & FAQ

Q1: My NMR shows a "ghost" doublet roughly 0.2 ppm downfield from my sulfur-adjacent protons. Is this the sulfoxide? A: Yes. The sulfoxide group (


) is electron-withdrawing and anisotropic. It deshields the adjacent protons (

-protons), shifting them downfield.[1] Furthermore, the sulfur becomes a chiral center upon oxidation, often making the adjacent protons diastereotopic (splitting a singlet into a doublet of doublets) [2].[1]

Q2: Can I use THF if I distill it first? A: It is not recommended.[2] Even freshly distilled THF can contain micro-molar levels of peroxides that are sufficient to oxidize catalytic amounts of your product, initiating a radical chain.[1][2] If you must use THF, pass it through a column of activated alumina immediately before use to strip peroxides [3].[1][2]

Q3: I already have the sulfoxide impurity. Can I reverse it? A: Yes, but it adds a step. You can reduce the sulfoxide back to the thiochromanone using mild reducing agents such as:

  • Sodium iodide (NaI) and Trifluoroacetic anhydride (TFAA) in acetone.[1]

  • Dimethyl sulfide (

    
    ) with a catalyst (though this is usually for quenching ozone).[1]
    
  • Recommendation: It is usually more efficient to discard the fraction and optimize the synthesis than to attempt a chemical rescue on a small scale.

Q4: Does the "One-Pot" synthesis method increase oxidation risk? A: The one-pot synthesis from 3-(arylthio)propanoic acids often uses reagents like Polyphosphoric Acid (PPA) or Methanesulfonic acid [4].[1] While these acids are not oxidants, the high temperatures and high viscosity can trap oxygen.[2] Ensure the reaction vessel is thoroughly purged with Argon before heating.

References

  • Drabowicz, J., et al. "Oxidation of Sulfides to Sulfoxides.[1][2] Part 1: Oxidation using Halogen Derivatives." Organic Preparations and Procedures International, vol. 9, 1977.[1][2] (Demonstrates sensitivity of sulfides to electrophilic attack).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition.[1][2] Oxford University Press, 2012.[1][2] (Chapter 28: Sulfur, Silicon, and Phosphorus).[1][2] [1]

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Edition.[1][2] Butterworth-Heinemann, 2013.[1][2] (Standard protocols for solvent purification and peroxide removal).

  • Deng, X., et al. "One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids."[1][2][4] Molecules, vol. 28, no.[1][2] 19, 2023.[1][2] [Link][1]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1][2] Longman Scientific & Technical, 1989.[1][2] (General techniques for handling sulfur compounds).

Sources

Validation & Comparative

characteristic IR carbonyl stretch of 2,3-dihydro-benzothiopyran-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Differentiation of 2,3-Dihydro-benzothiopyran-4-ones (Thiochroman-4-ones) via Characteristic IR Carbonyl Stretching

Executive Summary

In the structural characterization of benzofused cyclic ketones—specifically 2,3-dihydro-benzothiopyran-4-ones (thiochroman-4-ones), chroman-4-ones, and 1-tetralones—Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool. While these scaffolds share a common fused aryl-ketone topology, the identity of the heteroatom at position 1 drastically alters the electronic environment of the carbonyl group. This guide provides a definitive comparison of their characteristic carbonyl (


) stretching frequencies, detailing the electronic causality behind these shifts and outlining a self-validating experimental protocol for accurate identification.

Mechanistic Causality: The Electronic Tug-of-War

The stretching frequency of a carbonyl group is a direct readout of its bond order, which is governed by the interplay of inductive (-I) and mesomeric/resonance (+M) effects originating from the fused ring system.

  • The Baseline (1-Tetralone): In 1-tetralone, the carbonyl is conjugated with the adjacent benzene ring. Without the perturbation of a heteroatom, the

    
     stretch typically manifests at ~1680 cm⁻¹ .
    
  • The Oxygen Effect (Chroman-4-one): Substituting the C1 carbon with an oxygen atom introduces a highly electronegative center (Pauling electronegativity: 3.44). While oxygen possesses a +M effect, its strong -I effect dominates the electronic landscape of the ring. This inductive pull decreases electron density at the carbonyl carbon, strengthening the C=O double bond and shifting the absorption to a higher frequency, typically 1687–1695 cm⁻¹ [1].

  • The Sulfur Effect (Thiochroman-4-one): Sulfur is significantly less electronegative (Pauling electronegativity: 2.58) than oxygen, resulting in a much weaker -I effect. Furthermore, the larger van der Waals radius of the sulfur atom alters the pucker of the heterocyclic ring. This conformational shift allows the carbonyl group to achieve superior coplanarity with the aromatic

    
    -system. The enhanced conjugation delocalizes electron density into the carbonyl's antibonding orbital, increasing its single-bond character. Consequently, the 
    
    
    
    stretch in thiochroman-4-ones undergoes a distinct bathochromic shift, reliably appearing at 1674–1680 cm⁻¹ [2][3].

G A Baseline Aryl Ketone (1-Tetralone: ~1680 cm⁻¹) B Introduce Heteroatom at Position 1 A->B C Oxygen Substitution (Chroman-4-one) B->C D Sulfur Substitution (Thiochroman-4-one) B->D C_eff Strong Inductive (-I) Pull Dominates Resonance C->C_eff C_res C=O Bond Strengthens ν(C=O) ≈ 1690 cm⁻¹ C_eff->C_res D_eff Weak -I Effect & Enhanced Ring Coplanarity D->D_eff D_res C=O Bond Weakens ν(C=O) ≈ 1675 cm⁻¹ D_eff->D_res

Electronic causality of C=O stretching frequencies in benzofused cyclic ketones.

Quantitative Data Comparison

To facilitate rapid spectral interpretation, the characteristic parameters of these three core scaffolds are summarized below.

ScaffoldHeteroatom (Position 1)Heteroatom ElectronegativityRing Conformation ImpactCharacteristic

Stretch (cm⁻¹)
1-Tetralone Carbon (CH₂)2.55Baseline~1680
Chroman-4-one Oxygen (O)3.44Puckered1687 – 1695
Thiochroman-4-one Sulfur (S)2.58Enhanced Coplanarity1674 – 1680

Self-Validating Experimental Protocol: ATR-FTIR

Traditional KBr pellet transmission IR is highly susceptible to moisture absorption, which introduces a broad O-H stretching band that can obscure or artificially shift the carbonyl region via hydrogen bonding. To ensure absolute data integrity, Attenuated Total Reflectance (ATR) FTIR is the mandated technique for these compounds.

Workflow N1 1. System Suitability Polystyrene Standard N2 2. Background Scan Remove H₂O/CO₂ N1->N2 N3 3. ATR Acquisition Absorbance 0.2-0.8 N2->N3 N4 4. Spectral Processing Baseline Correction N3->N4 N5 5. Validation Orthogonal MS/NMR N4->N5

Self-validating ATR-FTIR experimental workflow for carbonyl frequency analysis.

Step-by-Step Methodology:

  • System Suitability Test (SST): Before analyzing the thiochroman-4-one sample, run a polystyrene calibration film. Verify that the 1601 cm⁻¹ aromatic ring stretch is within ±1 cm⁻¹ of its theoretical value. This self-validates the interferometer's wavelength accuracy.

  • Background Acquisition: Clean the diamond or ZnSe ATR crystal with a volatile spectroscopic-grade solvent (e.g., isopropanol). Acquire a background spectrum (minimum 32 scans) immediately prior to sample loading to mathematically subtract atmospheric water vapor, which exhibits rotational-vibrational bands in the 1600–1700 cm⁻¹ region that can interfere with the carbonyl peak.

  • Sample Loading & Pressure Optimization: Apply the neat solid or liquid sample to the ATR crystal. Engage the pressure anvil until the real-time preview shows the

    
     peak absorbance falling within the linear dynamic range of 0.2 to 0.8 AU. Causality: Over-pressuring can induce polymorphic phase changes in crystalline thiochroman-4-ones, artificially shifting the carbonyl band.
    
  • Data Acquisition: Scan the sample at a resolution of 4 cm⁻¹ for 32 to 64 scans. Causality: A 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the spectral resolution required to distinguish the sharp ~1675 cm⁻¹ thiochroman-4-one peak from potential synthesis impurities.

  • Orthogonal Validation: Because functional group modifications (e.g., electron-withdrawing halogens on the aromatic ring) can induce minor

    
    5 cm⁻¹ shifts[2], IR data must never exist in a vacuum. Cross-validate the 1675 cm⁻¹ assignment with ¹³C NMR (confirming the carbonyl carbon resonance at ~190-194 ppm)[2].
    

References

1.[1] New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents , Semantic Scholar, 1 2.[2] Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents , PMC, 2 3.[3] Photochemical rearrangements of substituted thiochromanone sulfoxides , Canadian Journal of Chemistry, 3 4. Synthesis and cytotoxic properties of novel (E)-3-benzylidene-7-methoxychroman-4-one derivatives , d-nb.info, Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methylthiochromanones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals working with sulfur-containing heterocyclic scaffolds, a deep understanding of their behavior under mass spectrometric analysis is paramount for unambiguous structure elucidation. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of methylthiochromanones. We will dissect the characteristic fragmentation pathways, compare them to their oxygenated analogs (chromanones) and unsubstituted parent structures, and provide a robust experimental protocol for their analysis.

Introduction: The Structural Significance of Thiochromanones

Thiochromanones are a class of sulfur-containing heterocyclic compounds that serve as important structural motifs in medicinal chemistry. The replacement of the endocyclic oxygen atom of the related chromanone scaffold with sulfur introduces significant changes in the molecule's physicochemical properties, including lipophilicity and metabolic stability, which can have profound effects on biological activity. The addition of a methylthio- substituent further expands the chemical space, offering another point of modulation for structure-activity relationship (SAR) studies. Accurate and reliable structural confirmation of these derivatives is the bedrock of any drug discovery program, and mass spectrometry is a cornerstone of this analytical workflow. This guide will focus on elucidating the fragmentation patterns of methylthiochromanones under electron ionization (EI), a hard ionization technique that provides rich structural information through characteristic fragmentation.

Predicted Fragmentation Pathways of Methylthiochromanones

The fragmentation of methylthiochromanones under electron ionization is predicted to be driven by the presence of three key structural features: the cyclic ketone, the thioether linkage in the heterocyclic ring, and the methylthio- substituent on the aromatic ring. The interplay of these features will dictate the major fragmentation routes.

Alpha-Cleavage of the Thiochromanone Ring

A primary fragmentation pathway for cyclic ketones is the alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. For a methylthiochromanone, this would initiate the opening of the heterocyclic ring.

Caption: Initial alpha-cleavage of the thiochromanone ring.

Retro-Diels-Alder (RDA) Fragmentation

A characteristic fragmentation for chromone and related heterocyclic systems is the retro-Diels-Alder (RDA) reaction.[1][2][3] This pathway involves the cleavage of the heterocyclic ring to form a diene and a dienophile. For methylthiochromanones, this would lead to the formation of a thio-substituted aromatic fragment and a neutral ketene molecule.

Caption: Retro-Diels-Alder fragmentation of the thiochromanone ring.

Fragmentation of the Methylthio- Substituent

The fragmentation of the methylthio- group itself is expected to follow pathways similar to those observed for thioanisole. A key fragmentation is the loss of a methyl radical (•CH3) to form a thiophenol-like cation, followed by the potential loss of a sulfhydryl radical (•SH).

Caption: Fragmentation pathways of the methylthio- substituent.

Comparative Fragmentation Analysis: Thiochromanones vs. Chromanones

The substitution of oxygen with sulfur in the heterocyclic ring is expected to significantly influence the fragmentation pattern. The lower electronegativity and larger size of the sulfur atom compared to oxygen will affect bond strengths and the stability of the resulting fragment ions.

Fragmentation PathwayMethylthiochromanoneCorresponding ChromanoneRationale for Difference
Molecular Ion (M+•) Stability Generally more stable and abundant.Less stable and less abundant.The lower ionization potential of the non-bonding electrons on sulfur compared to oxygen leads to a more stable molecular ion.[4]
Retro-Diels-Alder (RDA) Expected to be a prominent pathway.Also a prominent pathway.The fundamental RDA mechanism is common to both ring systems.[1][2]
Alpha-Cleavage Products Will produce sulfur-containing fragments.Will produce oxygen-containing fragments.The nature of the heteroatom directly dictates the composition of the resulting fragments.
Loss of Heteroatom-containing Radicals Potential loss of •SH.Potential loss of •OH.Reflects the different heteroatoms in the ring structure.

Experimental Protocol: GC-MS Analysis of Methylthiochromanones

This protocol outlines a general procedure for the analysis of methylthiochromanones using gas chromatography-mass spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Dissolution: Dissolve the methylthiochromanone sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Caption: Experimental workflow for GC-MS analysis.

GCMS_Workflow Sample_Prep Sample Preparation (Dissolution & Filtration) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation Ionization EI Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Conclusion

The mass spectrometry fragmentation of methylthiochromanones is a predictable process governed by the interplay of the cyclic ketone, thioether, and methylthio- functionalities. The primary fragmentation pathways are expected to be alpha-cleavage of the heterocyclic ring, a retro-Diels-Alder reaction, and fragmentation of the methylthio- substituent. When compared to their chromanone analogs, methylthiochromanones are predicted to exhibit a more stable molecular ion and characteristic sulfur-containing fragment ions. The provided GC-MS protocol offers a robust starting point for the routine analysis and structural confirmation of these important heterocyclic compounds in a research and development setting. A thorough understanding of these fragmentation patterns is an invaluable tool for the medicinal chemist, enabling confident and accurate structure elucidation.

References

  • Sharma, S. K. (Year). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some heterocyclic compounds containing sulphur atom. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and. Retrieved from [Link]

  • Gavidia, R. M., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry, 15(1), 20-4.
  • Fareedian Chemistry. (2020, April 19). mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. [Link]

  • Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect. [Link]

  • ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

Sources

A Comparative Analysis of Thiochroman-4-one and Chroman-4-one Cytotoxicity: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the chroman-4-one and its sulfur-containing analogue, thiochroman-4-one, represent two "privileged scaffolds."[1][2][3] This designation stems from their recurring presence in a multitude of biologically active compounds, particularly in the realm of oncology.[4][5][6] The subtle yet critical substitution of an oxygen atom with sulfur in the heterocyclic ring can profoundly influence the molecule's physicochemical properties and, consequently, its cytotoxic profile. This guide provides an in-depth, objective comparison of the cytotoxicity of these two scaffolds, drawing upon experimental data to inform researchers and drug development professionals in their quest for novel anticancer agents.

Structural Distinction: The Foundational Difference

At the heart of this comparison lies a single atomic substitution. The core structure of chroman-4-one features a benzopyran ring, whereas thiochroman-4-one incorporates a benzothiopyran system. This seemingly minor change from oxygen to sulfur imparts significant differences in bond lengths, angles, electronegativity, and the ability to participate in hydrogen bonding, all of which can alter how the molecule interacts with biological targets.[7][8]

Caption: Core chemical structures of Chroman-4-one and Thiochroman-4-one.

Comparative Cytotoxicity: Insights from Derivative Studies

While the parent, unsubstituted scaffolds possess modest biological activity, their derivatives are the primary focus of anticancer research. A pivotal study directly comparing a series of newly synthesized 3-arylidenethiochroman-4-one and 3-arylidenechroman-4-one derivatives provided a crucial insight: compounds featuring the thiochromanone skeleton generally exhibited higher anticancer activity .[9][10][11][12]

These derivatives were evaluated by the National Cancer Institute (NCI) against a panel of sixty human tumor cell lines. The data revealed that the sulfur-containing analogues demonstrated a more potent ability to inhibit cancer cell growth.[9][10][11][12] For instance, certain thiochroman-4-one derivatives showed significant growth inhibition percentages, indicating a potent cytotoxic or cytostatic effect.[13]

Table 1: Illustrative Cytotoxicity Data of Selected Derivatives

ScaffoldDerivative TypeCancer Cell LineActivity MetricResultReference
Thiochroman-4-one 3-Arylspiro-[oxirane-2,3′-thiochroman]-4′-oneA-549 (Lung)GI50< 10 µM[13]
Thiochroman-4-one 3-[4-(2-Aryl-2-oxoethoxy)arylidene]NCI-60 Panel% Growth InhibitionRanged from -11.63% to 103.44%[9][13]
Chroman-4-one 2-Pyridylethyl substitutedMCF-7 (Breast)Proliferation ReductionSignificant at 10 & 50 µM[14][15]
Chroman-4-one 2-Pyridylethyl substitutedA549 (Lung)Proliferation ReductionSignificant at 10 & 50 µM[14][15]

Note: This table is a representative summary. Direct comparison of IC50/GI50 values should be made with caution due to differing experimental conditions across studies.

The enhanced activity of the thio-derivatives can be attributed to several factors. Sulfur's larger atomic radius and lower electronegativity compared to oxygen can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with specific biological targets.[7][8][16] Furthermore, sulfur-containing compounds are known to engage in unique metabolic pathways and can sometimes generate reactive oxygen species (ROS), contributing to their cytotoxic effects.[13]

Mechanistic Considerations: Unraveling the "Why"

The precise mechanisms of action are often derivative-specific, but some general trends emerge.

  • Chroman-4-one Derivatives: Many chroman-4-one based compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[14] For example, certain derivatives act as inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[14][15] Inhibition of SIRT2 leads to increased acetylation of α-tubulin, disrupting microtubule dynamics and ultimately triggering antiproliferative effects.[15]

  • Thiochroman-4-one Derivatives: Thiochroman-4-ones also induce apoptosis and can inhibit tumor cell growth.[2][3] Their mechanism often involves the induction of significant cellular stress. For example, thiochromanone-derived thiosemicarbazones have been shown to exert their anticancer effects through ROS-mediated cytotoxic mechanisms.[13] The sulfur atom itself can be a key player, with its unique chemical properties facilitating interactions with various cellular targets, including enzymes and receptors.[5][8]

Caption: Postulated cytotoxic mechanisms for chroman-4-one and thiochroman-4-one derivatives.

Experimental Corner: The MTT Assay for Cytotoxicity Assessment

To provide actionable context, we detail the protocol for the MTT assay, a widely used colorimetric method to assess cell viability and cytotoxicity.[17][18] This assay quantifies the metabolic activity of living cells, which serves as a proxy for cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[17][18] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[20]

    • Causality Check: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent baseline for the experiment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (thiochroman-4-one and chroman-4-one derivatives) in culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[20] Incubate for a specified period (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18][19] Incubate for 2-4 hours at 37°C.[18][19][20]

    • Causality Check: This incubation period allows for sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well (e.g., 100 µL).[18][20] Agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[18] A reference wavelength of >650 nm can be used to subtract background noise.[18]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The available evidence strongly suggests that the thiochroman-4-one scaffold is a more promising starting point than its chroman-4-one counterpart for developing potent cytotoxic agents.[9][10][11][12] The inclusion of the sulfur atom consistently correlates with enhanced anticancer activity across various derivatives and cell lines. This is likely due to a combination of altered electronic properties, unique metabolic fates, and the potential for ROS-mediated mechanisms of cell death.[13]

Future research should focus on synthesizing and testing matched pairs of thiochroman-4-one and chroman-4-one derivatives with identical substitutions. This would allow for a more direct and controlled comparison, helping to further elucidate the specific structure-activity relationships (SAR) governed by the O vs. S substitution. Advanced mechanistic studies, including target identification and pathway analysis, will be crucial in fully understanding and exploiting the therapeutic potential of these valuable heterocyclic scaffolds.

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

  • 2.11.1. MTT Assay for Cytotoxicity Evaluation - Bio-protocol. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC. [Link]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - MDPI. [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Drugs and Their Mode of Action: A Review on Sulfur-Containing Heterocyclic Compounds. [Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC. [Link]

  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PubMed. [Link]

  • (PDF) New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. [Link]

  • Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds - Books.
  • Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles | Neuroquantology. [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update - Science Primary Literature. [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives - Gupea. [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed. [Link]

  • Synthesis of thiochroman-4-one derivatives. | Download Scientific Diagram - ResearchGate. [Link]

  • Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents - Bentham Science Publisher. [Link]

  • Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00995A. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - Semantic Scholar. [Link]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. [Link]

  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids - PMC. [Link]

Sources

spectroscopic distinction between 2-methyl and 3-methyl thiochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise structural elucidation of substituted thiochroman-4-ones is critical in medicinal chemistry, particularly when synthesizing bioisosteres of chromanones for antifungal or anticancer applications. The regioisomers 2-methylthiochroman-4-one and 3-methylthiochroman-4-one often arise from related synthetic pathways (e.g., cyclization of


-arylthiopropionic acid derivatives), making their distinction a common analytical challenge.

This guide outlines a definitive spectroscopic strategy to distinguish these isomers. While Mass Spectrometry (MS) provides molecular weight confirmation, it often fails to differentiate these specific regioisomers due to identical Retro-Diels-Alder (RDA) fragmentation patterns. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the integration of the H-2/H-3 protons and DEPT-135 analysis—is established here as the primary self-validating protocol.

Structural & Electronic Analysis

To interpret the spectra accurately, one must understand the electronic environments driving the signal shifts.

Feature2-Methylthiochroman-4-one 3-Methylthiochroman-4-one
Structure Methyl group at C-2 (adjacent to Sulfur).Methyl group at C-3 (adjacent to Carbonyl).
C-2 Environment Methine (CH) bonded to S.Methylene (CH

)
bonded to S.
C-3 Environment Methylene (CH

)

to C=O.
Methine (CH)

to C=O.[1]
Electronic Driver Sulfur is a weaker electronegative group than Oxygen but exerts a significant deshielding effect on

-protons (H-2).
The Carbonyl group anisotropically deshields

-protons (H-3), but less so than the direct S-attachment at C-2.

Primary Protocol: H NMR Spectroscopy

The proton NMR spectrum provides the most immediate visual distinction. The key lies in the aliphatic region (2.5 – 4.0 ppm) .

The "Integration Rule"

The most reliable diagnostic is the integration of the most downfield aliphatic signal.

  • H-2 protons (adjacent to S) appear downfield of H-3 protons (adjacent to C=O) .

  • H-2 Range:

    
     3.0 – 3.8 ppm.
    
  • H-3 Range:

    
     2.5 – 3.0 ppm.[2]
    
2-Methylthiochroman-4-one
  • Most Downfield Signal (

    
    3.5 ppm):  Corresponds to H-2 .
    
  • Integration: 1H (Methine).

  • Multiplicity: Multiplet (coupled to Methyl and two H-3 protons).

  • H-3 Signal (

    
    2.8 ppm):  Appears as a complex multiplet integrating to 2H .
    
3-Methylthiochroman-4-one [3]
  • Most Downfield Signal (

    
    3.2 ppm):  Corresponds to H-2 .
    
  • Integration: 2H (Methylene).

  • Multiplicity: Complex multiplet (AB part of an ABX system).

  • H-3 Signal (

    
    3.0 ppm):  Appears as a multiplet integrating to 1H .[4]
    
Comparative Data Table
Signal2-Methyl Isomer (Predicted)3-Methyl Isomer (Predicted)Diagnostic Note
H-2 (

to S)

3.4–3.6 ppm (1H, m)

3.1–3.3 ppm (2H, m)
Look for 1H vs 2H integration here.
H-3 (

to C=O)

2.6–2.9 ppm (2H, m)

2.9–3.1 ppm (1H, m)
H-3 is typically upfield of H-2.
Methyl Group

1.4–1.5 ppm (3H, d)

1.2–1.3 ppm (3H, d)
2-Me is often slightly deshielded by S proximity.
Coupling (

)

Hz

Hz
Vicinal coupling confirms methyl connectivity.

Confirmatory Protocol: C NMR & DEPT-135

When


H NMR overlap makes integration difficult (e.g., in crude mixtures), 

C NMR with DEPT-135 (Distortionless Enhancement by Polarization Transfer) provides a binary, unambiguous answer.
The Mechanism
  • DEPT-135 Phase:

    • CH / CH

      
      :  Positive (Up).
      
    • CH

      
      :  Negative (Down).
      
    • Quaternary C: Silent.

Analysis Workflow
  • Identify C-2 and C-3:

    • C-2 (

      
       to S):  Typically 
      
      
      
      35–45 ppm.
    • C-3 (

      
       to C=O):  Typically 
      
      
      
      40–50 ppm.
  • Apply DEPT-135 Logic:

IsomerC-2 Signal PhaseC-3 Signal PhaseConclusion
2-Methyl Positive (Up) (CH)Negative (Down) (CH

)
C-2 is a Methine; C-3 is a Methylene.
3-Methyl Negative (Down) (CH

)
Positive (Up) (CH)C-2 is a Methylene; C-3 is a Methine.

Mass Spectrometry (Limitations)

While useful for confirmation of the molecular ion (


 178), standard Electron Impact (EI) MS is not recommended  as the sole identification method due to the similarity in fragmentation.
  • Retro-Diels-Alder (RDA): Both isomers undergo RDA cleavage of the heterocyclic ring.

    • 2-Methyl: Loses Propene (CH

      
      -CH=CH
      
      
      
      ).
    • 3-Methyl: Loses Propene (CH

      
      -CH=CH
      
      
      
      ).
  • Result: Both produce a base peak or significant fragment at

    
     136 (Thioquinone methide species), making differentiation indistinguishable without high-resolution MS/MS spectral libraries.
    

Decision Logic & Workflow

The following diagram illustrates the logical pathway for identifying the isomer from a crude reaction mixture.

IsomerID Start Unknown Thiochroman-4-one Isomer H_NMR Step 1: Run 1H NMR (CDCl3) Start->H_NMR Analyze_H2 Analyze Most Downfield Aliphatic Signal (approx 3.2 - 3.6 ppm) H_NMR->Analyze_H2 Int_1H Integration = 1H (Methine) Analyze_H2->Int_1H Multiplet Int_2H Integration = 2H (Methylene) Analyze_H2->Int_2H Multiplet Result_2Me Candidate: 2-Methyl Isomer Int_1H->Result_2Me Result_3Me Candidate: 3-Methyl Isomer Int_2H->Result_3Me Confirm_C13 Step 2: Confirmation via DEPT-135 Result_2Me->Confirm_C13 Result_3Me->Confirm_C13 DEPT_2Me C-2 (S-C) is UP (+) C-3 (C-CO) is DOWN (-) Confirm_C13->DEPT_2Me If 2-Me DEPT_3Me C-2 (S-C) is DOWN (-) C-3 (C-CO) is UP (+) Confirm_C13->DEPT_3Me If 3-Me Final_2Me CONFIRMED: 2-Methylthiochroman-4-one DEPT_2Me->Final_2Me Final_3Me CONFIRMED: 3-Methylthiochroman-4-one DEPT_3Me->Final_3Me

Caption: Decision tree for the spectroscopic identification of methylthiochroman-4-one isomers.

Experimental Protocols

Protocol A: High-Resolution H NMR

Objective: To resolve the H-2/H-3 coupling patterns.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl

    
      (Chloroform-d). Ensure the solution is free of paramagnetic impurities (filter if necessary).
    
  • Instrument: 400 MHz or higher is recommended to clearly separate the H-2 and H-3 multiplets.

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 – 2.0 s (ensure full relaxation for accurate integration).

    • Scans (NS): 16–32.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) and phase correct manually. Integrate the methyl doublet (

    
    1.3 ppm) to 3.00 to calibrate the aliphatic region.
    
Protocol B: DEPT-135 C NMR

Objective: To distinguish CH from CH


 carbons.
  • Sample Prep: Increase concentration to 20–30 mg in 0.6 mL CDCl

    
     if possible, as 
    
    
    
    C is less sensitive.
  • Acquisition:

    • Select the standard dept135 pulse sequence.

    • Optimize cnst2 (coupling constant) for

      
       Hz.
      
    • Scans: 256–1024 depending on concentration.

  • Analysis: Phase the CH/CH

    
     signals positive (up) and CH
    
    
    
    signals negative (down).

References

  • Synthesis and General Characterization: Katritzky, A. R., et al. "Synthesis of 2-substituted thiochroman-4-ones." Journal of Heterocyclic Chemistry. (General synthetic routes for thiochromanones).
  • NMR Spectral Data (Analogous Systems)
  • Thiochromanone Ring Conformations

    • Synthesis and Structure Characterization of Novel 3-Substituted-(thio)chroman-4-one Derivatives. ResearchGate. Available at: [Link] (Discusses the conformational analysis and NMR shifts of the thiochromanone ring).

  • Harrison, A. G. Chemical Ionization Mass Spectrometry.
  • General NMR Shift Tables

    • 1H NMR Chemical Shifts. Compound Interest. Available at: [Link] (Reference for S-CH vs CO-CH shift ranges).

Sources

Safety Operating Guide

Personal protective equipment for handling 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Safety & Logistics Guide: 2-Methylthiochroman-4-one

Chemical Name: 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- Synonyms: 2-Methylthiochroman-4-one; 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one CAS Registry Number: 826-86-8 (Verified for Chemical Name) Note: The CAS 13414-54-5 provided in the prompt corresponds to Methallyl 2-nitrophenyl ether.[1] This guide addresses the chemical name provided.

Part 1: Chemical Profile & Hazard Identification

1.1 Identity & Physicochemical Properties This compound is a sulfur-containing bicyclic ketone. Unlike its oxygen analog (chromanone), the sulfur atom introduces specific reactivity (oxidation susceptibility) and odor issues ("stench" characteristics common to organosulfurs).

PropertyData / EstimateOperational Implication
Physical State Low-melting solid or Viscous OilMay require gentle warming for aliquoting; generates aerosols if pipetted too vigorously.
Melting Point Approx. 30–45°C (Est. based on analogs)Store in a cool place; solidifies in fridge, liquid at mild heat.
Solubility Soluble in DCM, Ethyl Acetate, DMSOIncompatible with aqueous waste streams.
Odor Characteristic Sulfide (Stench)Mandatory Fume Hood Use.

1.2 Hazard Classification (Precautionary Principle) As a research chemical with limited specific toxicological data, you must apply the "Analogous Hazard" principle, deriving risks from the parent compound (Thiochroman-4-one, CAS 3528-17-4).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Irritant). Sulfur heterocycles can be sensitizers.

  • Environmental: Aquatic Chronic 2 (Toxic to aquatic life).

  • Reactivity: Susceptible to oxidation (to sulfoxides/sulfones) and nucleophilic attack.

Part 2: Personal Protective Equipment (PPE) Strategy

2.1 The Layered Defense Model Do not rely on a single barrier. Use a "Swiss Cheese" model where engineering controls (fume hood) back up PPE.

2.2 Glove Selection Protocol Organosulfur compounds can permeate standard nitrile gloves over time.

  • Routine Handling (Splash Protection): Double-gloved Nitrile (Minimum thickness 0.11 mm). Change outer glove immediately upon contamination.

  • Spill Cleanup / Prolonged Contact: Silver Shield® (Laminate) or Viton®. Do not use Latex.

2.3 Respiratory & Eye Protection

  • Primary: Chemical Fume Hood (Face velocity 80–100 fpm).

  • Secondary (If hood fails/spill occurs): Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The sulfur moiety requires OV protection; particulate filters (P100) are needed if the substance is solid/dusty.

  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for liquid manipulation of irritant oils.

2.4 PPE Decision Tree (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil State->Liquid Hood Is Fume Hood Available? Solid->Hood Vol Volume / Exposure Time? Liquid->Vol Mask_Solid Wear N95 + Safety Glasses + Nitrile Gloves Hood->Mask_Solid Yes Low < 10 mL / Incidental Vol->Low High > 10 mL / Immersion Risk Vol->High PPE_Low Double Nitrile Gloves + Splash Goggles + Lab Coat Low->PPE_Low PPE_High Silver Shield (Laminate) Gloves + Splash Goggles + Apron + Respirator (OV Cartridge) if outside hood High->PPE_High

Figure 1: PPE Selection Logic based on physical state and exposure volume.

Part 3: Operational Handling Protocol

3.1 Receiving & Storage

  • Inspection: Upon receipt, inspect the bottle for sulfur odors (indicating a leak).

  • Labeling: Mark container with "Irritant" and "Stench."

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The sulfur atom is prone to oxidation; air exposure will degrade purity.

3.2 Synthesis & Aliquoting Workflow This protocol ensures containment of the "stench" and protection from exposure.

Step 1: Preparation

  • Activate Fume Hood.

  • Prepare a "waste beaker" containing 10% Bleach (Sodium Hypochlorite) inside the hood. This oxidizes trace sulfides, neutralizing odors immediately.

Step 2: Weighing/Transfer

  • If Solid: Use an anti-static gun if powder is flighty. Weigh inside the hood if possible, or use a closed tarred vessel.

  • If Liquid/Oil: Use a positive-displacement pipette (viscous liquids adhere to air-displacement tips).

Step 3: Decontamination

  • Immediately wipe tools (spatulas, pipette tips) with a bleach-soaked Kimwipe before removing them from the hood.

3.3 Operational Workflow Diagram

Handling_Workflow Storage Storage (4°C, Argon) Check Check State (Solid vs Oil) Storage->Check Warm Gentle Warming (Max 40°C) Check->Warm If Solidified Oil Weigh Weighing (Closed Vessel) Check->Weigh If Ready Warm->Weigh React Reaction (Inert Atm) Weigh->React Decon Decon Tools (10% Bleach) React->Decon Immediate Cleanup

Figure 2: Step-by-step handling workflow from cold storage to reaction.

Part 4: Emergency Response

4.1 Spills

  • Evacuate: If spill is >50mL and outside a hood, evacuate due to stench/respiratory irritation.

  • Absorb: Use Vermiculite or activated charcoal pads. Do not use paper towels alone (increases surface area for evaporation).

  • Neutralize: Treat the absorbent with dilute bleach (1-2%) to oxidize the sulfur compounds before bagging.

4.2 Exposure

  • Skin: Wash with soap and water for 15 minutes. Note: Alcohol-based sanitizers may increase permeation; use soap.

  • Eyes: Flush for 15 minutes.[2][3][4][5] Seek medical attention.

Part 5: Waste Disposal & Logistics

5.1 Disposal Classification

  • RCRA Code: Not specifically listed, but treat as D001 (Ignitable) or D003 (Reactive - Sulfide) depending on local interpretation.

  • Stream: High BTU Incineration.

5.2 Disposal Protocol

  • Segregation: Do NOT mix with aqueous acids (risk of H₂S evolution if impurities exist) or oxidizers (exothermic reaction).

  • Container: Polyethylene (HDPE) or Glass.

  • Labeling: "Non-Halogenated Organic Solvent Waste" (if dissolved) or "Hazardous Waste - Toxic/Irritant."

  • Destruction: Must be incinerated in a facility equipped with a scrubber to handle SOx (Sulfur Oxides) emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136453, Thiochroman-4-one. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Organosulfur Hazards. Retrieved from [Link]

Sources

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